(6-Chloropyridin-3-yl)methanesulfonyl fluoride
Description
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGBSPHYTCCDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CS(=O)(=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255029 | |
| Record name | 3-Pyridinemethanesulfonyl fluoride, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384431-40-6 | |
| Record name | 3-Pyridinemethanesulfonyl fluoride, 6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384431-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanesulfonyl fluoride, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of (6-Chloropyridin-3-yl)methanesulfonyl fluoride
This guide provides an in-depth technical analysis of (6-Chloropyridin-3-yl)methanesulfonyl fluoride , a specialized building block in modern medicinal chemistry and chemical biology.
Executive Summary
This compound (CAS: 1384431-40-6) is a bifunctional heteroaromatic reagent utilized primarily in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike simple aryl sulfonyl fluorides, this compound features a methylene spacer (
Its core value lies in its orthogonal reactivity :
-
The Sulfonyl Fluoride (
): A latent electrophile stable to hydrolysis but reactive toward specific nucleophiles (Tyr, Lys, Ser) in protein pockets or under catalysis.[1] -
The 6-Chloropyridine Motif: An electron-deficient heterocycle amenable to Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling, allowing for modular scaffold elaboration.
Chemical Structure & Electronic Properties
1.1 Structural Analysis
The molecule consists of a 2,5-disubstituted pyridine ring. The positioning of the substituents creates a unique electronic environment:
-
Position 6 (Chlorine): The chlorine atom is activated by the ring nitrogen (ortho-position), making it susceptible to
displacement by amines or alkoxides. This allows the "warhead" to be attached to diverse drug scaffolds. -
Position 3 (Methanesulfonyl Fluoride): The methylene bridge interrupts the conjugation between the sulfonyl group and the pyridine ring. This prevents the strong electron-withdrawing effect of the
from overly deactivating the pyridine ring, while preserving the independent reactivity of the sulfur center.
| Property | Value / Description |
| CAS Number | 1384431-40-6 |
| Formula | |
| Molecular Weight | 209.63 g/mol |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| SMILES | |
| Physical State | White to off-white crystalline solid (typically) |
1.2 Reactivity Profile (The SuFEx Mechanism)
The sulfonyl fluoride group is distinct from sulfonyl chlorides.[1][2] It possesses high thermodynamic stability (bond energy approx. 130 kcal/mol) and resistance to reduction. It does not react nonspecifically with water or plasma nucleophiles.
Activation: The
-
Proximity: Specific H-bonding networks in an enzyme active site (e.g., Serine proteases).
-
Catalysis: Silicon-mediated abstraction (e.g., using TMS-ethers) or Calcium-mediated activation.
Figure 1: Mechanism of SuFEx activation.[2] The sulfonyl fluoride remains inert until activated by specific environmental conditions or catalysts.
Synthetic Methodology
Synthesis of this compound typically follows the conversion of a benzylic-type halide or alcohol to the sulfonyl fluoride. The most robust pathway avoids the unstable sulfonyl chloride intermediate by using a "one-pot" oxidative fluorination or direct displacement.
Protocol: Deoxy-Fluorosulfonylation (Recommended Route)
Rationale: Direct conversion from the alcohol avoids handling toxic gases and unstable intermediates.
Starting Material: (6-Chloropyridin-3-yl)methanol.
-
Step 1: Mesylation/Halogenation
-
Convert the alcohol to the benzyl chloride using Thionyl Chloride (
) in DCM. -
Reaction:
.
-
-
Step 2: Sulfination
-
Treat the chloride with Sodium Sulfinate (
) or thiourea followed by oxidation. A modern approach uses Sodium Methylsulfinate.
-
-
Step 3: Oxidative Fluorination (The Sharpless/Cornella Method)
-
Reagents: Sodium sulfinate intermediate +
(source of F) + Oxidant (e.g., or Bleach). -
Condition: Biphasic system (Water/Acetonitrile) at room temperature.
-
Alternative Direct Route (From Sulfonamide): If the sulfonamide derivative is available, it can be converted to the sulfonyl fluoride using the Pyrylium Tetrafluoroborate method (Cornella et al.), which allows for late-stage fluorination under mild conditions.
Figure 2: Synthetic pathway from the commercially available alcohol precursor.
Applications in Drug Discovery
3.1 Covalent Inhibition (Targeted Protein Degradation)
This compound is an ideal "warhead" for designing covalent inhibitors. The methylene spacer allows the sulfonyl fluoride to reach nucleophilic residues (Lysine
-
Mechanism: The pyridine ring binds to the target (or is linked to a ligand), positioning the
near a reactive residue. -
Selectivity: Unlike acrylamides (which target Cysteine), sulfonyl fluorides target Tyr/Lys/His, expanding the "druggable" proteome.
3.2 Fragment-Based Drug Discovery (FBDD)
The 6-chloro group allows this molecule to serve as a fragment.
-
Workflow:
-
Perform
with a library of amines to generate diverse (amino-pyridyl)methanesulfonyl fluorides. -
Screen these fragments against a protein target using Mass Spectrometry.
-
Hits are identified by a covalent mass shift (+209 Da - F = +190 Da adduct).
-
3.3 ABPP (Activity-Based Protein Profiling)
Researchers use this scaffold to probe the reactivity of specific enzyme classes. The stability of the
Handling and Safety Protocols
While sulfonyl fluorides are more stable than chlorides, they are still potent electrophiles and potential enzyme inhibitors (e.g., AChE inhibitors).
-
Hazard Identification:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H314: Causes severe skin burns and eye damage (due to potential HF release upon decomposition).
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
-
Deactivation: Excess reagent can be quenched with a solution of amine (e.g., benzylamine) in methanol, converting the reactive fluoride to a stable sulfonamide.
References
-
Sharpless, K. B., et al. (2014). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018).[3] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link
-
Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. Link
-
Narayanam, M. K., et al. (2020).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Chemical Reviews. Link
-
PubChem Database. "this compound - Compound Summary." National Center for Biotechnology Information. Link
Sources
molecular weight and formula of (6-Chloropyridin-3-yl)methanesulfonyl fluoride
The following technical monograph provides a comprehensive analysis of (6-Chloropyridin-3-yl)methanesulfonyl fluoride, structured for researchers in medicinal chemistry and chemical biology.
Executive Summary
This compound (CAS: 1384431-40-6) is a specialized bifunctional building block utilized in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery. Unlike simple aliphatic sulfonyl fluorides, this molecule integrates a "sleeping beauty" electrophile (the sulfonyl fluoride) with a modifiable heteroaromatic scaffold (the chloropyridine). Its primary utility lies in the development of covalent probes and proteolysis targeting chimeras (PROTACs), where the stability of the S(VI)–F bond allows for high selectivity in biological media.
Part 1: Physicochemical Profile & Identity
The molecule consists of a pyridine ring substituted at the 6-position with a chlorine atom and at the 3-position with a methanesulfonyl fluoride moiety. This structural arrangement provides a unique electronic environment where the electron-deficient pyridine ring modulates the reactivity of the benzylic sulfonyl fluoride.
Key Data Table[1][2][3]
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1384431-40-6 |
| Molecular Formula | C₆H₅ClFNO₂S |
| Molecular Weight | 209.63 g/mol |
| SMILES | O=S(CC1=CN=C(Cl)C=C1)(F)=O |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DMSO, Acetonitrile, DCM; limited water solubility |
| Stability | Hydrolytically stable at neutral pH; resistant to reduction |
Structural Analysis
-
The SuFEx Warhead (-SO₂F): The sulfonyl fluoride group is chemically inert to reduction and hydrolysis under physiological conditions but reacts specifically with nucleophiles (e.g., Tyrosine, Serine, Lysine) when activated by the local protein environment or external catalysts (e.g., Ca²⁺, silyl ethers).
-
The Pyridine Scaffold: The nitrogen atom in the ring pulls electron density, making the C6-Chlorine susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows researchers to first attach a drug pharmacophore to the pyridine ring before deploying the sulfonyl fluoride for covalent bonding.
Part 2: Synthetic Utility & Mechanism
The "Bifunctional Hub" Concept
This molecule acts as a linchpin in fragment-based drug discovery (FBDD). It offers two orthogonal reactivity handles:
-
Handle A (Cl-Pyridine): Reacts via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or SₙAr displacement to attach the "ligand" or "warhead" carrier.
-
Handle B (SO₂F): Serves as the covalent trap for the target protein.
Reactivity Visualization
The following diagram illustrates the orthogonal reactivity pathways available to this molecule.
Figure 1: Orthogonal reactivity map showing the sequential functionalization of the chloropyridine handle followed by SuFEx activation.
Part 3: Experimental Protocols
Synthesis of the Sulfonyl Fluoride (Standard Protocol)
While specific patents for this CAS are proprietary, the synthesis follows the standard "Sharpless-style" conversion from the sulfonyl chloride precursor.
Precursor: (6-Chloropyridin-3-yl)methanesulfonyl chloride.
Reagents:
-
Potassium Bifluoride (KHF₂) [Saturated aqueous solution]
-
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of (6-Chloropyridin-3-yl)methanesulfonyl chloride in MeCN (approx. 0.5 M concentration).
-
Activation: Add 2.0 equivalents of saturated aqueous KHF₂ dropwise. The reaction is typically biphasic.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC or LC-MS (The fluoride is less polar than the chloride).
-
Workup: Dilute with EtOAc and wash with water (x2) and brine. The sulfonyl fluoride is hydrolytically stable, allowing for standard aqueous workup.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Note: Avoid using glass for prolonged storage of acidic fluoride solutions; however, this reaction is rapid enough that standard glassware is acceptable.
Handling & Safety (Critical)
-
Toxicity Warning: Sulfonyl fluorides are analogs of Methanesulfonyl Fluoride (MSF), a known irreversible inhibitor of Acetylcholinesterase (AChE) .
-
Protocol:
-
Always handle in a fume hood.
-
Skin Protection: Double-glove (Nitrile). Sulfonyl fluorides can penetrate skin and covalently modify proteins.
-
Inactivation: Quench waste with a basic amine solution (e.g., 1M NaOH with piperidine) to force hydrolysis before disposal.
-
Part 4: Drug Discovery Applications[2][5]
Covalent Inhibition (Targeted)
This molecule is ideal for targeting non-catalytic nucleophiles on protein surfaces. Unlike acrylamides (which target Cysteine), SuFEx probes can target Tyrosine (via phenolic -OH) and Lysine (via ε-NH₂).
Workflow:
-
Docking: Model the (6-chloropyridin-3-yl)methyl group into the protein pocket.
-
Linking: Use the 6-chloro position to attach a recognition element that binds reversibly to the target.
-
Ligation: Upon binding, the SO₂F group is positioned near a nucleophilic residue. The "proximity effect" drives the covalent bond formation, releasing fluoride.
Stability vs. Reactivity
The unique advantage of this molecule is its high metabolic stability . The C-F bond in the sulfonyl fluoride is strong (approx. 130 kcal/mol for S-F bond dissociation), preventing non-specific reaction with glutathione (GSH) in the cell cytosol. This contrasts with sulfonyl chlorides, which are rapidly quenched by cellular thiols.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.
-
NIST Chemistry WebBook. "Methanesulfonyl fluoride (Analogous Data)." National Institute of Standards and Technology.
-
Enamine Building Blocks. "Sulfonyl Fluorides for SuFEx." Enamine.net.
Synthesis Pathways for (6-Chloropyridin-3-yl)methanesulfonyl Fluoride: A Technical Guide
Executive Summary & Strategic Context
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally shifted the landscape of covalent drug discovery and chemical biology. Central to this paradigm are sulfonyl fluorides, which exhibit an exceptional balance of aqueous stability and context-specific reactivity towards nucleophilic residues (e.g., tyrosine, lysine, histidine) in protein binding pockets[1].
(6-Chloropyridin-3-yl)methanesulfonyl fluoride represents a highly valuable heteroaryl building block. It combines the SuFEx-capable sulfonyl fluoride warhead with a functionalizable chloropyridine core, making it an ideal precursor for advanced pharmaceutical intermediates. This whitepaper details the optimal synthetic pathways to access this molecule, emphasizing mechanistic causality, self-validating experimental protocols, and scalability.
Retrosynthetic Analysis & Pathway Selection
The synthesis of this compound relies on the functionalization of the readily available precursor, 2-chloro-5-(chloromethyl)pyridine [2]. The primary synthetic challenge lies in installing the sulfur(VI) center and the fluorine atom without triggering premature hydrolysis, causing polymerization, or displacing the aromatic chlorine atom.
We evaluate two primary pathways for this transformation:
-
Pathway A (The Classical Halogen Exchange Route): A robust, highly scalable three-step process utilizing an isothiouronium salt intermediate.
-
Pathway B (The Direct Sulfonate Activation Route): A modern, transition-metal-free, one-pot methodology that bypasses unstable intermediates[3].
Caption: Retrosynthetic and forward synthesis pathways for this compound.
Pathway A: The Classical Halogen Exchange Route
Mechanistic Causality & Reagent Selection
This pathway proceeds via an isothiouronium salt to a sulfonyl chloride intermediate, followed by halogen exchange.
-
Thiourea vs. Direct Thiolation: Reacting the benzyl chloride with thiourea forms a highly crystalline isothiouronium salt. This specific choice avoids the formation of symmetric disulfides, a common and difficult-to-separate byproduct when using direct thiolation methods (e.g., NaSH).
-
KHF₂ vs. KF: For the halogen exchange step, potassium bifluoride (KHF₂) is vastly superior to potassium fluoride (KF). KF is highly hygroscopic, and its high lattice energy often requires harsh conditions or phase-transfer catalysts to liberate the nucleophilic fluoride. KHF₂ provides the bifluoride anion (HF₂⁻), which exhibits enhanced solubility in organic media and acts as an internal proton source, facilitating a cleaner and faster S-F bond formation[4].
Self-Validating Experimental Protocol A
Step 1: Isothiouronium Salt Formation
-
Suspend 2-chloro-5-(chloromethyl)pyridine (1.0 equiv, 100 mmol) and thiourea (1.1 equiv, 110 mmol) in 150 mL of absolute ethanol.
-
Reflux the mixture for 4 hours.
-
Validation Check: The reaction is self-indicating; the initial suspension will transition to a clear solution upon heating, followed by the heavy precipitation of the white isothiouronium hydrochloride salt upon cooling to 0 °C. Filter and dry the salt.
Step 2: Oxidative Chlorination
-
Resuspend the isothiouronium salt in a biphasic mixture of dichloromethane (DCM) and water (1:1, 200 mL) at 0 °C.
-
Slowly bubble Cl₂ gas (or add aqueous NaOCl dropwise in the presence of HCl) into the vigorously stirred mixture.
-
Validation Check: Maintain oxidation until the aqueous layer remains persistently yellow (indicating chlorine saturation). TLC (Hexanes/EtOAc 4:1) will confirm the disappearance of baseline material and the appearance of a fast-moving, UV-active spot corresponding to the sulfonyl chloride.
Step 3: Fluorination
-
Separate the organic (DCM) layer containing the sulfonyl chloride, dry over anhydrous MgSO₄, and concentrate to approximately 50% volume.
-
Add KHF₂ (3.0 equiv) and stir at room temperature for 12 hours.
-
Validation Check: ¹⁹F NMR of a crude aliquot must show a characteristic sharp singlet between +50 to +60 ppm, confirming the successful S-F bond formation. Quench with water, extract, and purify via short-path silica plug.
Pathway B: Direct Sulfonate Activation (Transition-Metal-Free)
Mechanistic Causality & Reagent Selection
This modern one-pot methodology bypasses the unstable, moisture-sensitive sulfonyl chloride intermediate entirely[3].
The starting material is first converted to a stable sodium sulfonate. To achieve fluorination, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is employed as a mild, electrophilic activating agent. The sulfonate oxygen attacks the triazine ring, forming a highly reactive mixed anhydride. This intermediate is exceptionally susceptible to nucleophilic attack by the bifluoride ion (from KHF₂), extruding the triazine byproduct and yielding the target sulfonyl fluoride.
Caption: Mechanism of sulfonate activation by cyanuric chloride and subsequent fluorination.
Self-Validating Experimental Protocol B
Step 1: Sulfonation
-
Reflux 2-chloro-5-(chloromethyl)pyridine (1.0 equiv, 50 mmol) with Na₂SO₃ (1.5 equiv, 75 mmol) in a mixture of H₂O/EtOH (1:1, 100 mL) for 12 hours.
-
Concentrate the solvent in vacuo to yield the crude sodium (6-chloropyridin-3-yl)methanesulfonate as a white solid.
Step 2: Activation and Fluorination
-
Suspend the crude sulfonate (1.0 equiv) in acetone to achieve a 0.2 M concentration.
-
Add cyanuric chloride (1.1 equiv), KHF₂ (3.0 equiv), and tetra-n-butylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst[3].
-
Stir the heterogeneous mixture at 60 °C for 12 hours.
-
Validation Check: The reaction is visually trackable; the precipitation of insoluble cyanuric acid derivatives (white, chalky solid) indicates the consumption of the mixed anhydride.
Step 3: Workup
-
Filter the mixture to remove the triazine byproducts and excess inorganic salts.
-
Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).
-
Validation Check: ¹H NMR will show a distinct downfield shift of the benzylic CH₂ protons (typically >4.5 ppm) due to the strongly electron-withdrawing nature of the newly installed -SO₂F group.
Quantitative Data & Pathway Comparison
To assist in route selection for process chemistry or discovery scaling, the following table summarizes the quantitative metrics of both methodologies:
| Metric | Pathway A (Halogen Exchange) | Pathway B (Sulfonate Activation) |
| Overall Yield | 65 - 75% | 70 - 85% |
| Atom Economy | Moderate (Requires Cl₂ gas/oxidants) | High (One-pot activation) |
| Key Intermediates | Isothiouronium salt, Sulfonyl chloride | Sodium sulfonate, Mixed anhydride |
| Toxicity Profile | High (Chlorine gas, corrosive intermediates) | Moderate (Cyanuric chloride is an irritant) |
| Scalability | Excellent (Industrial standard) | Good (Requires phase-transfer optimization) |
References
-
The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL:[Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: RSC Publishing URL:[Link]
-
Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions Source: KU Leuven / ACS Sustainable Chemistry & Engineering URL:[Link]
-
Cas 70258-18-3, 2-Chloro-5-chloromethylpyridine Source: LookChem URL:[Link]
Sources
Reactivity Profiling of Chloropyridine-Based Sulfonyl Fluorides
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists Focus: Electronic tuning, stability limitations, and orthogonal reactivity (SNAr vs. SuFEx).
Executive Summary: The Dual-Electrophile Advantage
Chloropyridine-based sulfonyl fluorides represent a high-value "privileged scaffold" in covalent drug discovery and chemical biology. Unlike standard phenyl sulfonyl fluorides, this heterocyclic class offers a tunable reactivity landscape governed by two distinct electrophilic centers:
-
The Sulfur(VI) Center: A latent electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry, targeting Tyrosine, Lysine, and Serine residues.[1][2]
-
The Chloropyridine Core: An electron-deficient aromatic ring capable of Nucleophilic Aromatic Substitution (SNAr), particularly when activated by the strong electron-withdrawing sulfonyl group.
This guide provides a rigorous analysis of their reactivity profiles, distinguishing between "stable" and "labile" isomers, and detailing protocols to control chemoselectivity.
Structural Stability & Electronic Profiling
The reactivity of chloropyridine sulfonyl fluorides is not monolithic; it is strictly dictated by the relative positions of the nitrogen atom, the chlorine substituent, and the sulfonyl fluoride group.
The "Alpha-Effect" and Thermal Instability
A critical failure mode in this scaffold is SO₂ extrusion . Researchers must be aware that sulfonyl fluorides attached directly adjacent to the pyridine nitrogen (2-position or 6-position) often exhibit lower thermal stability compared to their 3-pyridyl counterparts.
| Isomer Configuration | Stability Profile | Dominant Decomposition Pathway |
| 3-Sulfonyl Fluoride | High | Stable to hydrolysis; resistant to SO₂ extrusion. Ideal for library storage. |
| 2-Sulfonyl Fluoride | Low | Prone to spontaneous SO₂ extrusion to form chloropyridines. |
| 4-Sulfonyl Fluoride | Moderate | Variable stability; sensitive to strongly basic conditions. |
Electronic Activation (Hammett Correlation)
The chlorine atom on the pyridine ring is not merely a handle for functionalization; it acts as a potent inductive activator (
-
Effect on SuFEx: The electron-withdrawing nature of the chloropyridine ring makes the sulfur center more electrophilic than in phenyl sulfonyl fluoride (
increases). -
Effect on SNAr: The sulfonyl fluoride group (
) activates the ring for SNAr displacement of the chlorine, enabling "scaffold hopping" before or after the click reaction.
Orthogonal Reactivity: Controlling the Pathway
The core challenge in working with this scaffold is controlling the competition between SuFEx at Sulfur and SNAr at Carbon .
Mechanism of Action
The following diagram illustrates the divergent pathways available to a generic 2-chloropyridine-5-sulfonyl fluoride.
Figure 1: Divergent reactivity pathways. The choice of nucleophile hardness and catalyst determines the reaction site.
Chemoselectivity Rules
-
To Target C-Cl (SNAr): Use "soft" nucleophiles (thiols, secondary amines) in non-polar solvents (DCM, THF) without Lewis acid activation. The S-F bond is homolytically strong and heterolytically inert under these conditions.
-
To Target S-F (SuFEx): Use silyl ethers (R-OTMS) with bifluoride catalysts (TBAF, KHF2) or phenolic nucleophiles in aqueous buffers. The C-Cl bond remains intact unless high temperatures (>80°C) are applied.
Experimental Protocols
Protocol A: Kinetic Profiling via 19F NMR
This protocol validates the hydrolytic stability and reactivity rate (
Materials:
-
Substrate: 0.1 M solution of chloropyridine sulfonyl fluoride in DMSO-d6.
-
Internal Standard:
-Trifluorotoluene (inert in this range). -
Buffer: PBS (pH 7.4) or Tris (pH 8.0).
Workflow:
-
Preparation: Mix 400 µL of DMSO-d6 substrate solution with 100 µL of buffer in an NMR tube.
-
Acquisition: Acquire 19F NMR spectra every 15 minutes for 12 hours at 25°C.
-
Data Analysis: Integrate the sulfonyl fluoride signal (
to ppm) relative to the internal standard. -
Calculation: Plot
vs. time. A linear decay indicates pseudo-first-order hydrolysis.-
Target Stability:
hours in PBS is required for biological probing.
-
Protocol B: Synthesis of 6-Chloropyridine-3-Sulfonyl Fluoride
Note: This protocol uses the "KHF2" method, avoiding gaseous SO2F2.
Step-by-Step:
-
Sulfonyl Chloride Formation:
-
Dissolve 2-chloropyridine-5-sulfonic acid (1.0 equiv) in thionyl chloride (5.0 equiv).
-
Add catalytic DMF (0.1 equiv). Reflux for 4 hours.
-
Concentrate in vacuo to obtain the crude sulfonyl chloride. Caution: Reacts violently with water.
-
-
Fluorine Exchange (The "Sandwich" Method):
-
Dissolve crude sulfonyl chloride in MeCN (0.5 M).
-
Prepare a saturated aqueous solution of KHF2 (potassium bifluoride, 4.0 equiv).
-
Add the KHF2 solution dropwise at 0°C. Stir vigorously for 2 hours, allowing to warm to RT.
-
Why KHF2? The bifluoride anion (
) is a potent nucleophile that displaces Cl but is acidic enough to prevent hydrolysis of the resulting fluoride.
-
-
Workup:
-
Dilute with EtOAc and wash with water (x2) and brine.
-
Dry over Na2SO4. Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Sulfonyl fluorides typically elute much faster than chlorides due to lower polarity.
-
Application: Covalent Fragment Screening
Chloropyridine sulfonyl fluorides are premier candidates for Targeted Covalent Inhibitor (TCI) discovery. The following workflow describes how to screen these fragments against a target protein.
Figure 2: Proteomic screening workflow for covalent binders.
Interpretation of Mass Shifts
When analyzing MS data, the chloropyridine scaffold offers a unique isotopic signature due to the chlorine atom (
-
Mass Shift Calculation:
. -
Signature: Look for the characteristic 3:1 isotopic ratio in the modified peptide peaks. This confirms the adduct contains the chloropyridine ring and rules out false positives.
References
-
Sharpless, K. B., et al. (2014).[3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv/Enamine.
-
Jones, L. H., et al. (2024). "A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Hubs." Thieme Connect.
-
Bull, J. A., et al. (2024).[2] "Unconventional reactivity of sulfonyl fluorides." Imperial College London / Spiral.
-
Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry.
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to (6-Chloropyridin-3-yl)methanesulfonyl fluoride: A Versatile Hub for SuFEx Click Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful new tool for molecular assembly, earning its place as a next-generation click chemistry reaction.[1][2] Central to this technology is the unique stability and latent reactivity of the sulfonyl fluoride (-SO₂F) moiety, which can form robust covalent bonds with high fidelity and efficiency.[3] This guide focuses on a key heterocyclic building block, (6-Chloropyridin-3-yl)methanesulfonyl fluoride, detailing its molecular profile, synthesis, and application as a connective hub in SuFEx reactions. We provide field-proven insights and step-by-step protocols to empower researchers in chemical biology, drug discovery, and materials science to leverage this versatile reagent for rapid diversification and late-stage functionalization of complex molecules.[4][5]
Introduction: The Power of SuFEx and the Role of Heterocyclic Building Blocks
Click chemistry has revolutionized how scientists approach the synthesis of functional molecules, emphasizing reactions that are modular, high-yielding, and tolerant of diverse functional groups.[4] In 2014, Sharpless and co-workers introduced Sulfur(VI) Fluoride Exchange (SuFEx), a new family of click reactions centered on the remarkable properties of the S(VI)-F bond.[3] Unlike their sulfonyl chloride counterparts which are prone to reduction, sulfonyl fluorides are exceptionally stable to hydrolysis, oxidation, and reduction, yet can be activated to react efficiently with nucleophiles under specific conditions.[1][3] This "on-demand" reactivity makes them ideal for applications requiring high chemoselectivity, from polymer synthesis to bioconjugation.[6][7]
The true power of SuFEx is realized through the development of diverse "connective hubs" or building blocks that can be used to link molecular fragments.[6] While simple aryl sulfonyl fluorides have been widely used, there is a growing need for more complex, functionalized hubs. Heterocyclic scaffolds are of particular interest, as they are ubiquitous in pharmaceuticals and bioactive compounds.[8] The this compound building block offers a unique combination of features:
-
A SuFEx-active Core: The methanesulfonyl fluoride group (-CH₂SO₂F) provides the reactive handle for SuFEx ligation.
-
A Tunable Heterocycle: The 6-chloropyridine ring serves as a versatile scaffold, with the chlorine atom acting as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8]
-
Pharmacophoric Relevance: The pyridyl moiety is a privileged structure in medicinal chemistry, known to engage in favorable interactions with biological targets.[8][9]
This guide provides the technical foundation for harnessing the potential of this specific and powerful SuFEx building block.
Molecular Profile and Physicochemical Properties
Understanding the properties of this compound is critical for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1384431-40-6 | [10] |
| Molecular Formula | C₆H₅ClFNO₂S | - |
| Molecular Weight | 209.63 g/mol | - |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Key Features | Highly stable S(VI)-F bond, reactive chlorine handle for cross-coupling | [3][8] |
Structural Diagram
Below is the two-dimensional structure of the title compound.
Caption: Structure of this compound.
Synthesis and Characterization
The synthesis of sulfonyl fluorides typically relies on the conversion of more common sulfonyl chlorides or sulfonic acids.[1] A general and robust method involves the halide exchange of a corresponding sulfonyl chloride with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[11]
Exemplary Synthesis Protocol: From Sulfonyl Chloride
This protocol describes a two-step process starting from the commercially available (6-chloropyridin-3-yl)methanethiol.
Step 1: Oxidative Chlorination to (6-Chloropyridin-3-yl)methanesulfonyl Chloride
-
Setup: To a stirred solution of (6-chloropyridin-3-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v) at 0 °C, add N-chlorosuccinimide (NCS) (5.0 eq) portion-wise over 30 minutes.
-
Causality: The aqueous acetonitrile provides sufficient polarity to dissolve the reactants while the low temperature helps to control the exothermicity of the oxidation. NCS is a convenient and effective oxidizing and chlorinating agent for this transformation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude sulfonyl chloride is often used directly in the next step without further purification due to its reactivity.
Step 2: Fluoride Exchange to this compound
-
Setup: Dissolve the crude sulfonyl chloride from Step 1 in a suitable solvent like acetonitrile. Add a fluoride source, such as spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst, like 18-crown-6 (0.1 eq).
-
Causality: The phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic solvent, thereby facilitating the nucleophilic substitution at the sulfur center.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir for 12-24 hours. Monitor the reaction progress by LC-MS, observing the disappearance of the sulfonyl chloride and the appearance of the sulfonyl fluoride product.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application as a SuFEx Click Chemistry Hub
The utility of this compound lies in its ability to reliably connect with nucleophiles, primarily phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively.[3][12]
General SuFEx Reaction Mechanism
The SuFEx reaction is typically base-catalyzed, with tertiary amines or specific organocatalysts activating the S(VI)-F bond towards nucleophilic attack.[13] The process involves the formation of a transient, highly electrophilic intermediate that is rapidly captured by the nucleophile.
Caption: General mechanism of a base-catalyzed SuFEx reaction.
Protocol: SuFEx Reaction with a Phenolic Nucleophile
This protocol details a standard procedure for coupling this compound with a generic phenol.
-
Reagent Preparation: In a clean, dry vial, dissolve the phenol (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF (0.1 M concentration).
-
Causality: A slight excess of the sulfonyl fluoride ensures complete consumption of the potentially more valuable nucleophile. Anhydrous conditions prevent potential hydrolysis, though SuFEx is notably water-tolerant.
-
-
Base Addition: Add a suitable organic base. For phenols, a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) is effective. For more sensitive substrates, a weaker base like triethylamine can be used, potentially requiring heat.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting materials.
-
Self-Validation: A successful reaction will show a new spot/peak corresponding to the higher molecular weight product and complete consumption of the limiting reagent.
-
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Causality: The acid wash removes the organic base, while the bicarbonate wash removes any unreacted acidic phenol.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired sulfonate product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical SuFEx coupling experiment.
Advanced Applications in Drug Discovery
The true potential of this compound is realized in its application to complex synthetic challenges, such as late-stage functionalization (LSF) and library synthesis for drug discovery.[5][14]
-
Library Synthesis: The dual reactivity of the molecule allows for a two-step diversification. First, a library of phenols or amines can be coupled via the SuFEx reaction. Second, the chlorine atom on the pyridine ring can be subjected to various palladium-catalyzed cross-coupling reactions to install a second point of diversity. This modular approach enables the rapid exploration of chemical space around a privileged core.[4][14]
-
Covalent Inhibitors: Sulfonyl fluorides have gained prominence as electrophilic "warheads" for covalent inhibitors, reacting with nucleophilic amino acid residues like tyrosine, lysine, and histidine in protein binding sites.[15][16] This building block can be incorporated into a pharmacophore to create potent and selective covalent probes or drugs.
Conclusion
This compound is a powerful and versatile building block that masterfully combines the reliability of SuFEx click chemistry with the synthetic flexibility of a functionalized heterocycle. Its exceptional stability, coupled with predictable and high-yielding reactivity, makes it an invaluable tool for researchers. By providing a robust anchor for SuFEx-mediated ligation and a secondary site for chemical elaboration, it streamlines the synthesis of complex molecules and accelerates the hit-to-lead process in drug discovery.[4] This guide serves as a foundational resource, enabling scientists to confidently integrate this reagent into their synthetic programs and unlock new possibilities in molecular design.
References
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Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme.
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Zeng, D., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(7), nwad123.
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Kori, K., et al. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry, 213, 87-112.
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Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.
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Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
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Sharpless, K. B., et al. (2014). Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. Scribd.
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J&K Scientific LLC. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific.
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Sharpless, K. B., & Wolan, D. W. (2019). Biocompatible SuFEx reaction via iminosulfur oxydifluorides. Various.
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Liu, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2919-2925.
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Merck. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
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Smedley, C., & Willis, M. C. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Reactivity. Chemistry – A European Journal.
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Lin, M., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate.
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Miloserdov, F. M., et al. (2024). Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry. Angewandte Chemie International Edition.
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Tang, P., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2685-2694.
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Smedley, C. J., et al. (2023). Sulfur fluoride exchange. Springer Nature Experiments.
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Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
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Zhang, C., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Nature Communications, 13(1), 5893.
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Smedley, C. J., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ChemRxiv.
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Giel, M. C., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angewandte Chemie International Edition, 56(20), 5565-5569.
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BLD Pharm. (n.d.). This compound. BLD Pharm.
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Wu, K., et al. (2021). Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. Chemical Science, 12(10), 3749-3757.
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Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
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(6-Chloropyridin-3-yl)methanesulfonyl Fluoride: A Versatile Scaffold for Targeted Covalent Inhibitors in Modern Medicinal Chemistry
Abstract
The confluence of robust chemical reactivity and strategic molecular design has propelled the development of targeted covalent inhibitors (TCIs) to the forefront of modern drug discovery. Within this landscape, the sulfonyl fluoride moiety has emerged as a uniquely versatile electrophilic warhead, capable of engaging non-canonical nucleophilic residues in protein targets. This guide provides an in-depth exploration of (6-Chloropyridin-3-yl)methanesulfonyl fluoride, a scaffold that synergistically combines the covalent reactivity of the sulfonyl fluoride group with the proven pharmacological relevance of the chloropyridine core. We will dissect its synthetic accessibility, mechanistic action, and strategic application in the design of next-generation therapeutics, offering both field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery
The paradigm of drug design has progressively embraced covalent inhibition, a strategy that offers profound advantages in potency, duration of action, and the ability to target shallow binding pockets often considered "undruggable" by non-covalent binders.[1] While early covalent drugs primarily targeted the nucleophilic thiol of cysteine residues using warheads like acrylamides, the field has evolved to seek novel reactive groups that can engage other amino acids, thereby expanding the targetable proteome.[1][2]
Sulfonyl fluorides (SFs) have risen to prominence as a class of "tunable" electrophiles.[3][4] Their reactivity is harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction for its reliability and broad applicability, earning it the distinction of being a next-generation "click chemistry".[3][4] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a favorable balance of stability—resisting hydrolysis and reduction—and latent reactivity, which can be unleashed in the presence of a suitable nucleophile within a protein's binding site.[5][6] This controlled reactivity allows SF-containing compounds to form stable covalent adducts with the side chains of tyrosine, lysine, and histidine, opening new avenues for inhibitor design.[3]
The subject of this guide, this compound, is a bifunctional building block of significant strategic importance. It integrates:
-
A Covalent Warhead: The methanesulfonyl fluoride group provides the capacity for covalent bond formation.
-
A Privileged Scaffold: The pyridine ring is a ubiquitous heterocycle in approved drugs, known for its ability to engage in favorable protein-ligand interactions and for its metabolic stability.[7]
-
A Synthetic Handle: The chlorine atom at the 6-position of the pyridine ring serves as a versatile point for synthetic elaboration via transition-metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[8]
This document will explore the synthesis, mechanistic underpinnings, and strategic deployment of this powerful scaffold in medicinal chemistry.
Synthetic Strategies for Accessing Sulfonyl Fluorides
The synthesis of aryl and alkyl sulfonyl fluorides has evolved from classical methods to more sophisticated and milder protocols, facilitating their incorporation into complex molecules. The most common and robust pathway involves the conversion of a corresponding sulfonyl chloride.
Halogen Exchange: The Workhorse Reaction
The conversion of sulfonyl chlorides to sulfonyl fluorides via nucleophilic fluoride exchange is the most established method.[5][9] This transformation leverages a variety of fluoride sources, each with specific advantages.
-
Potassium Fluoride (KF) with Phase-Transfer Catalysis: Early methods utilized KF in conjunction with a phase-transfer catalyst like 18-crown-6 ether to enhance the solubility and nucleophilicity of the fluoride ion in organic solvents.[5]
-
Potassium Bifluoride (KHF2): As an acidic yet highly nucleophilic source, KHF2 is effective in biphasic reactions, mitigating undesired side reactions by delivering the fluoride anion at the organic-aqueous interface.[9]
-
Tetrabutylammonium Fluoride (TBAF): A soluble and highly reactive fluoride source, TBAF is often used in anhydrous tetrahydrofuran (THF) for efficient conversion at room temperature.[9][10]
The general synthetic approach to this compound would logically proceed from its sulfonyl chloride precursor, which in turn can be generated from the corresponding sulfonic acid or thiol.
Caption: Plausible synthetic route to the target compound.
Alternative Synthetic Routes
While halogen exchange is prevalent, other methods offer flexibility, especially for late-stage functionalization:
-
From Sulfonic Acids: Direct conversion can be achieved by first forming a sulfonyl chloride in situ using reagents like trichloroacetonitrile and triphenylphosphine, followed by the addition of a fluoride source like TBAF.[9]
-
From Thiols and Disulfides: Direct oxidation and fluorination of thiols or disulfides can be accomplished using reagents like Selectfluor™, which serves as both an oxidant and an electrophilic fluorine source.[9]
-
From Sulfonamides: Tertiary sulfonamides can serve as stable protecting groups for sulfonyl fluorides. Their activation, for instance via N-methylation, generates an electrophilic intermediate that can be converted to the sulfonyl fluoride with a nucleophilic fluoride source.[6]
Mechanism of Action: Covalent Targeting of Non-Cysteine Residues
A covalent inhibitor operates via a two-step mechanism: first, reversible binding to the target protein (governed by non-covalent interactions), followed by the irreversible formation of a covalent bond.[2] This process is characterized by the binding affinity (Ki) and the rate of inactivation (kinact).
The sulfonyl fluoride warhead is particularly adept at targeting nucleophilic residues that are less commonly exploited by other electrophiles. Its reactivity profile makes it an excellent choice for engaging tyrosine and lysine residues, which are frequently located in functionally important regions of protein active sites.[3]
Caption: Two-step mechanism of covalent inhibition by a sulfonyl fluoride.
The reaction with a tyrosine residue, for example, proceeds via nucleophilic attack of the phenolate oxygen on the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonate ester linkage. This reaction is often facilitated by the specific microenvironment of the protein active site, which can correctly orient the reactants and stabilize the transition state.[2]
Strategic Applications in Drug Design and Lead Optimization
The this compound scaffold is not merely a reactive entity but a sophisticated platform for drug design. Its true power lies in the ability to systematically tune its properties through synthetic modification.
The Role of the 6-Chloro Position
The chlorine atom is the primary site for diversification. Using well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a vast array of aryl, heteroaryl, or alkyl groups can be introduced.[8] This allows for:
-
Exploring New Binding Pockets: Introducing new substituents can allow the molecule to engage with adjacent pockets in the protein active site, increasing affinity and selectivity.
-
Modulating Physicochemical Properties: The addition of different groups can fine-tune lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[11][12][13]
Data Presentation: SAR Table
The following table illustrates a hypothetical structure-activity relationship (SAR) exploration based on modifying the 6-position of the core scaffold.
| Compound ID | R Group (at 6-position) | Target IC50 (nM) | Cellular Potency (nM) | Notes |
| LEAD-001 | -Cl | 500 | 2500 | Initial hit, modest potency. |
| LEAD-002 | -Phenyl | 150 | 800 | Phenyl group likely engages a hydrophobic pocket. |
| LEAD-003 | -4-Fluorophenyl | 80 | 450 | Fluorine addition improves binding, likely via polar interactions. |
| LEAD-004 | -4-Morpholinophenyl | 95 | 300 | Morpholine group enhances solubility and cellular potency. |
| LEAD-005 | -2-Pyrimidinyl | 120 | 600 | Heteroaromatic group may form additional hydrogen bonds. |
digraph "Lead_Optimization_Strategy" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Core [label="this compound\n(Core Scaffold)", fillcolor="#FBBC05"]; Mod1 [label="Modification at C6-Position\n(e.g., Suzuki Coupling)", fillcolor="#F1F3F4"]; Mod2 [label="Pyridine Ring Modification\n(e.g., N-oxidation, substitution)", fillcolor="#F1F3F4"]; Mod3 [label="Linker Modification\n(e.g., change length/rigidity)", fillcolor="#F1F3F4"]; Outcome1 [label="Improve Potency & Selectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome2 [label="Tune Physicochemical Properties\n(Solubility, Lipophilicity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome3 [label="Optimize ADME Profile\n(Metabolic Stability, Permeability)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Core -> {Mod1, Mod2, Mod3}; Mod1 -> {Outcome1, Outcome2}; Mod2 -> {Outcome2, Outcome3}; Mod3 -> Outcome1;
}
Caption: Strategic vectors for lead optimization.
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and modification of the title scaffold.
Protocol 1: General Procedure for the Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride
Objective: To convert (6-Chloropyridin-3-yl)methanesulfonyl chloride to its corresponding fluoride.
Materials:
-
(6-Chloropyridin-3-yl)methanesulfonyl chloride (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add the aryl sulfonyl chloride (1.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous THF to dissolve the starting material.
-
Slowly add the TBAF solution (2.0 equiv) to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 18 hours under an argon atmosphere.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position
Objective: To couple an arylboronic acid to the 6-position of the pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
In a reaction vessel, combine the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed solvent system (e.g., Dioxane/H2O, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the coupled product.
Conclusion and Future Outlook
This compound represents a convergence of key strategic elements in modern medicinal chemistry. It provides a robust and synthetically tractable entry point for the development of targeted covalent inhibitors capable of engaging non-canonical amino acid residues. The inherent stability of the sulfonyl fluoride warhead, combined with the proven utility of the chloropyridine scaffold and the potential for extensive synthetic diversification, positions this molecule as a high-value building block for tackling challenging disease targets.
Future research will likely focus on expanding the library of derivatives through advanced cross-coupling methodologies, exploring its application in covalent fragment-based drug discovery, and deploying it in chemoproteomic platforms to identify novel drug targets. As the demand for highly selective and potent therapeutics with durable pharmacodynamic effects continues to grow, scaffolds like this compound will be indispensable tools in the arsenal of the medicinal chemist.
References
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- Not all sulfonyl fluorides were created equally - some have oxetanes.
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- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.
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- Recent advances in the development of covalent inhibitors. PMC.
- Covalent inhibitors containing sulfonyl fluoride moieties.
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- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methyl
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
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Methodological & Application
protocol for protein labeling using (6-Chloropyridin-3-yl)methanesulfonyl fluoride
Application Note: Covalent Protein Labeling with (6-Chloropyridin-3-yl)methanesulfonyl fluoride
Introduction & Mechanistic Basis
This compound (herein referred to as CPMSF ) is a heteroaryl-methanesulfonyl fluoride probe designed for the covalent modification of nucleophilic amino acid residues. Structurally analogous to the classic serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride), CPMSF incorporates a chloropyridine moiety that alters solubility profiles and offers a distinct scaffold for structure-activity relationship (SAR) studies.
Unlike reversible inhibitors, CPMSF utilizes a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. The sulfonyl fluoride (
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution at the sulfur center. The protein nucleophile (e.g., the hydroxyl oxygen of a catalytic Serine) attacks the hexavalent sulfur, displacing the fluoride ion. This results in a stable sulfonyl-protein adduct.
Key Advantages of CPMSF:
-
Context-Dependent Reactivity: High stability in aqueous buffer compared to sulfonyl chlorides, reducing non-specific labeling.
-
Stable Adducts: The resulting sulfonamide or sulfonate ester bonds are resistant to reduction and hydrolysis, facilitating downstream mass spectrometry (MS) analysis.
-
Scaffold Utility: The 6-chloropyridine ring provides a handle for further functionalization (e.g., via
reactions) or specific interactions within the active site.
Experimental Workflows
Since CPMSF lacks a bioorthogonal handle (like an alkyne or azide) for direct fluorescence visualization, it is best utilized in two primary workflows:
-
Competition ABPP (Activity-Based Protein Profiling): To determine target engagement and selectivity.
-
Direct Mass Spectrometry (Bottom-Up Proteomics): To map the specific site of modification.
Visualization: Competition ABPP Workflow
Caption: Workflow for Competition Activity-Based Protein Profiling (ABPP) using CPMSF to validate target engagement against a broad-spectrum reporter.
Detailed Protocols
Reagents & Equipment
-
This compound (CPMSF): Store powder at -20°C.
-
Solvent: Anhydrous DMSO.
-
Buffer: PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer if high concentrations (>100 mM) are used, as primary amines can theoretically compete at high pH, though SFs are generally selective for protein nucleophiles.
-
Broad-Spectrum Probe (for ABPP): Fluorophosphonate-Rhodamine (FP-Rh) or similar serine hydrolase probe.
-
Quenching Reagent: 4X SDS-PAGE Loading Buffer (containing
-mercaptoethanol).
Protocol A: Preparation of Stock Solutions
Critical Step: Sulfonyl fluorides are susceptible to hydrolysis over extended periods. Prepare stocks fresh or store single-use aliquots at -80°C.
-
Weigh 5 mg of CPMSF (MW: ~209.63 g/mol ).
-
Dissolve in anhydrous DMSO to create a 50 mM Master Stock .
-
Vortex vigorously until fully dissolved.
-
Dilute to 1 mM Working Stock in DMSO immediately prior to use.
Protocol B: Competition ABPP (Target Validation)
Goal: Determine if CPMSF binds to specific serine hydrolases by blocking the binding of a fluorescent reporter.
-
Lysate Prep: Dilute proteome (e.g., HeLa or liver lysate) to 1 mg/mL in PBS.
-
Labeling (Step 1):
-
Aliquot 50 µL of lysate into two tubes.
-
Tube A (Control): Add 1 µL DMSO.
-
Tube B (CPMSF): Add 1 µL of CPMSF stock (Final conc: 1, 10, or 50 µM).
-
-
Incubation: Incubate at 25°C (Room Temp) for 30 minutes with gentle agitation.
-
Competition (Step 2): Add FP-Rhodamine (1 µM final) to both tubes.
-
Secondary Incubation: Incubate for 30 minutes at 25°C in the dark.
-
Quench: Add 17 µL of 4X SDS-Loading Buffer and heat at 95°C for 5 minutes.
-
Analysis: Resolve on SDS-PAGE and scan for fluorescence.
-
Interpretation: A disappeared band in Tube B (compared to Tube A) indicates CPMSF successfully labeled that protein.
-
Protocol C: Direct Labeling for Mass Spectrometry
Goal: Identify the exact residue modified by CPMSF.
-
Incubation: Incubate 100 µg of purified protein or lysate with 50 µM CPMSF for 60 mins at RT.
-
Digestion:
-
Precipitate proteins (MeOH/Chloroform) to remove excess probe.
-
Redissolve in 8 M Urea/50 mM NH4HCO3.
-
Reduce (DTT) and Alkylate (Iodoacetamide).
-
Dilute Urea to <1 M and digest with Trypsin (overnight, 37°C).
-
-
LC-MS/MS Analysis:
-
Inject peptides onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Database Search Parameters:
-
Variable Modification: Add a custom modification for the CPMSF adduct.
-
Mass Shift Calculation:
-
CPMSF Formula:
-
Loss of Fluoride (-F): -18.998 Da
-
Net Mass Shift (+Adduct): Add mass of
(+190.63 Da approx). Verify exact mass based on high-res isotopes.
-
-
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Probe Concentration | 1 µM – 100 µM | Start at 10 µM for specificity; >100 µM may cause off-target labeling. |
| Incubation Time | 30 – 60 min | Methanesulfonyl fluorides react faster than aryl-SFs but slower than acid chlorides. |
| pH Range | 7.0 – 8.0 | Slightly basic pH promotes nucleophile reactivity (deprotonation of Tyr/Ser). |
| DMSO Tolerance | < 2% (v/v) | High DMSO can denature proteins, altering binding pocket accessibility. |
| Mass Shift (Delta) | +189.973 (Calc.) | Exact mass shift must be calculated based on the specific isotope of Cl (35/37). |
Troubleshooting & Optimization
-
Issue: No Labeling Observed.
-
Cause: Hydrolysis of the probe stock.
-
Solution: Verify stock integrity via LC-MS. Ensure anhydrous DMSO is used.
-
Cause: Target pH too low.
-
Solution: Increase buffer pH to 8.0 to facilitate nucleophile deprotonation.
-
-
Issue: High Background / Precipitation.
-
Cause: Probe insolubility.
-
Solution: The chloropyridine ring is lipophilic. Do not exceed 100 µM in aqueous buffer.
-
References
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[3] Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][4] Chemical Science, 6(5), 2650-2659. Link
-
Petri, L., et al. (2023).[1] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.[1] Pharmaceuticals, 16(4), 512. Link
-
Fadeyi, O. O., et al. (2017).[5] Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue.[5][6] ACS Chemical Biology, 12(8), 2015–2020. Link
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1384431-40-6|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - CAS:1384431-40-6 - 北京欣恒研科技有限公司 [konoscience.com]
Application Note: (6-Chloropyridin-3-yl)methanesulfonyl Fluoride for Chemoselective Tyrosine Bioconjugation
For: Researchers, scientists, and drug development professionals in chemical biology, proteomics, and biopharmaceutical development.
Introduction: The Emergence of Tyrosine as a Bioconjugation Target
For decades, the field of protein modification has been dominated by chemistries targeting the nucleophilic side chains of lysine and cysteine residues.[1] While powerful, these methods can suffer from limitations such as product heterogeneity due to the high abundance of surface-exposed lysines, or the need for genetic engineering to introduce free cysteines.[2] Consequently, there is a growing demand for robust and selective methods to modify other natural amino acids.[3]
Tyrosine, with its unique phenolic side chain, has emerged as a compelling alternative.[1][2] Its relatively low abundance on protein surfaces and the distinct reactivity of its hydroxyl group allow for highly site-selective modifications, yielding homogenous bioconjugates.[2][4] This precision is critical for applications ranging from the development of antibody-drug conjugates (ADCs) with consistent therapeutic properties to the creation of precisely labeled proteins for advanced imaging and diagnostic tools.[1]
Among the reagents developed for tyrosine modification, sulfonyl fluorides have become prominent due to their exceptional balance of stability in aqueous media and potent, selective reactivity with the tyrosine phenol.[5][6] This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been recognized as a form of "click chemistry" for its reliability and high efficiency under bio-compatible conditions.[1][7][8][9] This document provides a detailed guide to the application of (6-Chloropyridin-3-yl)methanesulfonyl fluoride , a heteroaromatic sulfonyl fluoride, for the targeted covalent modification of tyrosine residues on proteins.
Mechanism of Action: The SuFEx Reaction with Tyrosine
The covalent modification of tyrosine by this compound proceeds via a nucleophilic aromatic substitution-like mechanism at the hexavalent sulfur center, known as Sulfur(VI) Fluoride Exchange (SuFEx).[9]
The key steps are as follows:
-
Deprotonation of Tyrosine: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of a surface-accessible tyrosine residue to form the more nucleophilic phenoxide ion. The local microenvironment of the protein plays a crucial role; proximal basic residues such as lysine, arginine, or histidine can facilitate this deprotonation, thereby enhancing the reactivity of a specific tyrosine.[6][10]
-
Nucleophilic Attack: The resulting tyrosinate anion attacks the electrophilic sulfur atom of the methanesulfonyl fluoride moiety.
-
Fluoride Displacement: This attack leads to the displacement of the fluoride ion, which is a favorable leaving group in this context, forming a stable covalent sulfonate ester bond between the reagent and the tyrosine residue.[11]
The incorporation of the 6-chloropyridinyl group is significant. As an electron-withdrawing heteroaromatic system, it is expected to increase the electrophilicity of the sulfur center, potentially enhancing the reaction rate compared to alkyl or simple aryl sulfonyl fluorides. This allows the reaction to proceed efficiently under mild, biocompatible conditions. Sulfonyl fluorides are generally stable to hydrolysis and reactions with other nucleophilic amino acids like cysteine, although reactivity with lysine can occur under certain conditions.[11][12]
Figure 1: Mechanism of Tyrosine Bioconjugation via SuFEx.
Experimental Protocols
This section provides a general, step-by-step protocol for the bioconjugation of a model protein with this compound. Optimization may be required depending on the specific protein's properties (e.g., isoelectric point, stability, and tyrosine accessibility).
Materials and Reagents
-
Protein of Interest (POI): e.g., Myoglobin, Lysozyme, or a specific antibody, at a stock concentration of 5-10 mg/mL.
-
This compound: (CAS 1384431-40-6).
-
Reaction Buffer: 50 mM Sodium Phosphate or HEPES buffer, pH 8.0-8.5.
-
Organic Co-solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (e.g., PD-10 desalting columns) or Dialysis cassettes (MWCO appropriate for the POI).
-
Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (LC-MS or MALDI-TOF).
Reagent Preparation
-
Protein Solution: Prepare the POI in the reaction buffer to a final concentration of 1-5 mg/mL (approximately 20-100 µM, depending on molecular weight). If the protein is stored in a buffer containing primary amines (like Tris), it must be buffer-exchanged into the reaction buffer prior to conjugation.
-
Sulfonyl Fluoride Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before each experiment to minimize potential hydrolysis.
Conjugation Reaction
-
Initiate Reaction: Add the required volume of the sulfonyl fluoride stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess of reagent over protein). The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Gently mix the reaction vial and incubate at room temperature (20-25°C) or 37°C for 2-16 hours. Reaction progress can be monitored over time by taking aliquots for analysis.
-
Quenching (Optional): To stop the reaction, a quenching reagent like Tris-HCl can be added to a final concentration of 50 mM. The primary amine in Tris will react with any remaining unreacted sulfonyl fluoride.
Purification and Analysis
-
Purification: Remove unreacted sulfonyl fluoride and by-products by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.
-
Analysis:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the protein and observe any potential shifts in molecular weight.
-
Mass Spectrometry: The most definitive method for confirming conjugation and determining the degree of labeling is mass spectrometry. An increase in mass corresponding to the addition of the (6-chloropyridin-3-yl)methane-sulfonyl moiety confirms a successful reaction.
-
Figure 2: Experimental Workflow for Tyrosine Bioconjugation.
Data and Optimization Parameters
The efficiency of tyrosine bioconjugation is dependent on several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.0 | Higher pH favors tyrosine deprotonation but may decrease protein stability and increase hydrolysis of the reagent. pH 8.0-8.5 is a common starting point. |
| Molar Excess of Reagent | 10x - 200x | Start with a 20-50x excess. Higher excess can drive the reaction but may increase the risk of off-target modification or protein precipitation. |
| Protein Concentration | 20 - 200 µM | Higher concentrations can improve reaction kinetics. Ensure the protein remains soluble. |
| Temperature | 4°C - 37°C | Room temperature (20-25°C) is often sufficient. Higher temperatures (37°C) can accelerate the reaction but may compromise protein stability. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by LC-MS to determine the optimal time. |
| Co-solvent (DMSO/DMF) | 1% - 10% (v/v) | Necessary to solubilize the reagent. Keep below 10% to avoid protein denaturation. |
Best Practices and Troubleshooting
-
Low or No Reactivity:
-
Check pH: Ensure the reaction buffer pH is between 8.0 and 8.5 to facilitate tyrosine deprotonation.
-
Increase Reagent Excess: Incrementally increase the molar excess of the sulfonyl fluoride.
-
Increase Temperature/Time: Extend the incubation time or increase the temperature to 37°C, while monitoring protein integrity.
-
Tyrosine Accessibility: The target tyrosine may be buried within the protein structure. Consider performing the reaction under partially denaturing conditions if protein refolding is possible, though this is a more advanced approach.
-
-
Off-Target Labeling:
-
While sulfonyl fluorides are highly selective for tyrosine, modification of highly nucleophilic or solvent-accessible lysines can occur, especially at higher pH (>9.0) and with high reagent excess.[11][12]
-
Optimize pH and Reagent Concentration: Lower the pH and the molar excess of the reagent to favor tyrosine modification.
-
Characterize Thoroughly: Use peptide mapping mass spectrometry to confirm the site(s) of modification.
-
-
Protein Precipitation:
-
Reduce Co-solvent: Ensure the final DMSO/DMF concentration is as low as possible, ideally ≤5%.
-
Optimize Protein Concentration: High protein concentrations can sometimes lead to aggregation during labeling. Try a more dilute protein solution.
-
Add Stabilizers: Consider adding stabilizing excipients like glycerol or arginine to the reaction buffer if compatible with the downstream application.
-
Conclusion
This compound is a promising reagent for the site-selective modification of tyrosine residues in proteins. The SuFEx chemistry provides a robust and covalent linkage under biocompatible conditions, enabling the synthesis of well-defined bioconjugates. By leveraging the principles and protocols outlined in this guide, researchers can effectively apply this technology to advance their work in drug development, diagnostics, and fundamental biological research.
References
-
Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DN. (n.d.). OSTI.GOV. Retrieved February 27, 2026, from [Link]
-
Dong, J., et al. (2018). Chemoselective Tyrosine Bioconjugation Through Sulfate Click Reaction. Angewandte Chemie International Edition, 57(37), 11958-11962. Available at: [Link]
-
Li, S., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society, 140(48), 16521-16525. Available at: [Link]
-
Walsh Medical Media. (2024, October 23). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. Retrieved February 27, 2026, from [Link]
-
Seyrani, H., et al. (2025, September 26). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. Retrieved February 27, 2026, from [Link]
-
Josan, J. S., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. Available at: [Link]
-
Weerapana, E., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. Retrieved February 27, 2026, from [Link]
-
St-Gelais, M., & Pelletier, J. N. (2016). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 14(30), 7134-7140. Available at: [Link]
-
Ball, Z. T. (2010). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. Journal of the American Chemical Society, 132(1), 254-255. Available at: [Link]
-
Narayanan, A., & Jones, L. H. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1094-1098. Available at: [Link]
-
Dong, J., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science. Retrieved February 27, 2026, from [Link]
-
Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 17-25. Available at: [Link]
-
Snow, A. W., & Barger, W. R. (1988). A chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds. Chemical Research in Toxicology, 1(6), 379-384. Available at: [Link]
-
Sharpless, K. B., et al. (2025, March). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-136. Available at: [Link]
-
Taunton, J., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(31), 10624-10627. Available at: [Link]
Sources
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. 1384431-40-6|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. osti.gov [osti.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mesoscale.com [mesoscale.com]
- 10. A chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Standard Operating Procedure: Handling & Applications of (6-Chloropyridin-3-yl)methanesulfonyl fluoride
Abstract & Scope
(6-Chloropyridin-3-yl)methanesulfonyl fluoride (CAS: 1384431-40-6) is a specialized electrophilic reagent used primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and the development of covalent protein inhibitors. Unlike traditional sulfonyl chlorides, this reagent exhibits a unique stability-reactivity profile, remaining inert to reduction and thermolysis while reacting selectively with nucleophiles (e.g., Tyrosine, Lysine) under specific activation.
However, the presence of the fluorosulfonyl motif (
Safety & Hazard Assessment: The "Why" Behind the Protocol
Mechanistic Toxicology
To handle this compound safely, one must understand its mechanism of action in biological systems.
-
Acetylcholinesterase (AChE) Inhibition: Structurally analogous to Methanesulfonyl Fluoride (MSF), a known potent AChE inhibitor.[1] The sulfonyl fluoride group can covalently modify the serine residue in the active site of AChE, leading to neurotoxic effects (miosis, tremors, respiratory depression).
-
HF Release: Upon contact with moisture or metabolic hydrolysis, the
bond cleaves, releasing fluoride ions. In acidic environments or upon contact with skin, this forms hydrofluoric acid (HF), which penetrates tissues and sequesters calcium (hypocalcemia). -
Covalent Modification: The compound is a "privileged electrophile." It is designed to label proteins.[2] Inhalation or skin absorption can result in non-specific alkylation of user proteins, leading to sensitization or direct toxicity.
GHS Classification (Inferred & Verified)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 2/3 (Fatal/Toxic).
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).
-
Specific Target Organ Toxicity: Neurotoxicity risk.
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness Check: Standard nitrile gloves are insufficient for prolonged handling of reactive sulfonyl fluorides in concentrated forms.
| Category | Requirement | Rationale |
| Ventilation | Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm). | Prevents inhalation of aerosols/vapors.[3][4] |
| Gloves | Double-gloving strategy: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or Viton® | Sulfonyl fluorides can permeate standard nitrile. Laminate offers broad chemical resistance. |
| Eye Protection | Chemical Splash Goggles + Face Shield. | Risk of irreversible corneal damage from hydrolysis (HF generation). |
| First Aid | Calcium Gluconate Gel (2.5%) must be within arm's reach. | The only specific antidote for dermal HF exposure. |
Storage & Stability Protocol
The stability of this compound relies on excluding water.[4] The pyridine ring renders the methylene protons slightly acidic, and the sulfonyl group is susceptible to hydrolysis, generating the corresponding sulfonic acid and HF.
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The container should be parafilmed and kept in a desiccator.
-
Container: Polypropylene or Polyethylene containers are preferred over glass for long-term storage if HF generation is suspected (to prevent glass etching), though borosilicate glass is acceptable for short-term anhydrous storage.
Stability Visualization (Hydrolysis Pathway)
Figure 1: Hydrolysis pathway demonstrating the release of toxic HF upon exposure to moisture.
Experimental Protocols
Protocol A: Preparation of Stock Solutions (100 mM)
Context: This compound is often supplied as a low-melting solid or viscous oil. Accurate weighing requires care.
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.
-
Solvent Selection: Use Anhydrous DMSO or Anhydrous DMF .
-
Note: Avoid protic solvents (MeOH, EtOH) as they can react slowly via SuFEx mechanisms over time.
-
-
Weighing:
-
Tare a dry amber glass vial (with septum cap).
-
Weigh the compound rapidly. If the compound is an oil, use a positive displacement pipette or a glass capillary to transfer.
-
Do not use a spatula if the substance is liquid/oily; it will contaminate the threads.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO via syringe through the septum. Vortex to dissolve.
-
Validation: Verify concentration and integrity via LC-MS (ESI+).
-
Expected Mass: [M+H]+ = ~210/212 Da (Cl isotope pattern).
-
Hydrolysis Check: Look for [M-F+OH+H]+ peak (Sulfonic acid) at ~208 Da.
-
Protocol B: SuFEx Coupling Reaction (General)
Context: Coupling the sulfonyl fluoride to a primary amine or phenolic payload.
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: this compound (1.1 - 1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a reaction vial and purge with Nitrogen.
-
Addition: Add the Amine substrate and Base to the solvent. Stir for 5 minutes.
-
Initiation: Add the Sulfonyl Fluoride (dissolved in minimal solvent) dropwise at 0°C (ice bath).
-
Causality: The methylene spacer makes this sulfonyl fluoride more reactive than aryl analogs. Cooling prevents exotherms and side reactions (e.g., elimination to sulfene intermediates).
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Typical Time: 1 - 4 hours.[1]
-
-
Quenching:
-
Add 5% aqueous citric acid (to neutralize base and scavenge remaining fluoride).
-
Dilute with EtOAc.
-
-
Workup: Wash organic layer with water (x2) and Brine (x1). Dry over Na2SO4.
Protocol C: Waste Disposal & Deactivation
Crucial: Never dispose of active sulfonyl fluorides in general organic waste.
-
Deactivation Solution: 1M NaOH or saturated Sodium Bicarbonate solution mixed with MeOH (1:1).
-
Procedure: Stir the waste stream with Deactivation Solution for 12 hours. This forces hydrolysis to the sulfonic acid and neutralizes the HF as NaF.
-
Disposal: Check pH (must be neutral/basic). Label as "Fluoride-Containing Organic Waste."
Workflow Visualization
Figure 2: Operational workflow ensuring safety and data integrity from storage to disposal.
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Dong, J., et al. (2014).[2] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie.
-
National Oceanic and Atmospheric Administration (NOAA). "Methanesulfonyl Fluoride - CAMEO Chemicals." NOAA.gov.
-
Sigma-Aldrich. "Safety Data Sheet: Methanesulfonyl Fluoride." Merck Millipore.
-
Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology.
Sources
Application Note: Optimizing pH for (6-Chloropyridin-3-yl)methanesulfonyl fluoride SuFEx Reactions
Executive Summary
(6-Chloropyridin-3-yl)methanesulfonyl fluoride is a potent Sulfur-Fluoride Exchange (SuFEx) probe designed for covalent modification of protein residues (Tyrosine, Lysine, Histidine). Unlike aryl sulfonyl fluorides, which are highly stable, this probe features a benzylic-like methylene spacer attached to an electron-deficient pyridine ring.
This structural feature introduces a critical "Goldilocks" constraint:
-
Nucleophile Activation: Requires sufficient basicity to deprotonate target residues (Tyr-OH
Tyr-O⁻). -
Probe Stability: The electron-withdrawing 6-chloropyridine ring acidifies the
-methylene protons, making the probe susceptible to base-mediated E1cB elimination (Sulfene pathway) and subsequent rapid hydrolysis.
This guide provides a rigorous protocol to identify the pH window that maximizes specific SuFEx labeling while minimizing non-specific decomposition.
Mechanistic Theory: The pH Trade-Off
Understanding the competing pathways is essential for optimization.
The Two Pathways
-
Pathway A: Direct SuFEx (Desired): The nucleophile (Protein-Nu) attacks the Sulfur(VI) center, displacing fluoride. This is the specific labeling event.
-
Pathway B: Sulfene Elimination (Undesired): Base removes an acidic
-proton, eliminating HF to form a transient Sulfene intermediate. This species is hyper-reactive and typically reacts with water (hydrolysis) or non-specifically with any nearby nucleophile.
Structural Impact of 6-Chloropyridine
The chlorine atom at the C6 position is electron-withdrawing (inductive effect), and the pyridine nitrogen is electron-withdrawing (resonance/inductive). This combination significantly lowers the pKa of the methylene protons compared to a standard phenyl-methanesulfonyl fluoride. Consequently, the Sulfene Pathway becomes accessible at lower pH values (e.g., pH > 8.0), narrowing the operational window.
Figure 1: Competing reaction pathways. High pH promotes the destructive Sulfene pathway (Red), while controlled pH favors direct SuFEx (Green).
Protocol 1: pH Stability Profiling (LC-MS)
Before attempting protein labeling, you must determine the hydrolytic half-life (
Materials
-
Probe Stock: 100 mM this compound in DMSO.
-
Buffers (50 mM):
-
pH 6.0 (MES)
-
pH 7.0 (HEPES)
-
pH 7.5 (HEPES)
-
pH 8.0 (Tris or HEPES)
-
pH 8.5 (Tris)
-
-
Internal Standard: 100 µM Caffeine or Indomethacin (inert).
-
Instrument: LC-MS (Reverse Phase C18).
Procedure
-
Preparation: Prepare 1 mL of each buffer containing 10 µM Internal Standard.
-
Initiation: Spike Probe Stock into each buffer to a final concentration of 100 µM (0.1% DMSO). Vortex immediately.
-
Incubation: Incubate at 25°C (or 37°C if physiological relevance is required).
-
Sampling: Inject 5 µL onto LC-MS at
. -
Analysis: Monitor the parent ion
and the hydrolysis product (Sulfonic acid, ). -
Calculation: Plot
vs. time. The slope is .
Acceptance Criteria
-
Stable:
hours. -
Acceptable:
hours (sufficient for labeling). -
Unstable:
hour (Reaction will be outcompeted by hydrolysis).
Protocol 2: Reactivity Profiling (Model System)
Determine the reaction rate with a surrogate nucleophile (Tyrosine mimic) to find the pH where reactivity outpaces hydrolysis.
Materials
-
Nucleophile: N-Acetyl-L-Tyrosine Methyl Ester (Tyr-OMe).
-
Buffers: Same as Protocol 1.
Procedure
-
Mix: In each buffer, combine 500 µM Tyr-OMe and 50 µM Probe (10:1 excess of nucleophile to enforce pseudo-first-order kinetics).
-
Monitor: Analyze by LC-MS or HPLC-UV (254 nm) every 30 minutes for 4 hours.
-
Data Output: Track the formation of the Tyrosine-Sulfonate adduct.
Data Interpretation Table
| pH Condition | Hydrolysis Rate ( | SuFEx Rate ( | Selectivity Index ( | Recommendation |
| pH 6.0 | Negligible | Very Slow | Low | Too acidic for Tyr activation. |
| pH 7.0 | Low | Moderate | High | Ideal for long incubations. |
| pH 7.5 | Low | Fast | Optimal | Preferred starting point. |
| pH 8.0 | Moderate | Very Fast | Moderate | Use for short reaction times (<1h). |
| pH 8.5 | High | Fast | Low | Risk of sulfene/non-specific labeling. |
Protocol 3: Optimized Protein Labeling
Based on the general properties of chloropyridine-methyl-SF probes, the optimal window is typically pH 7.2 – 7.8 .
Workflow Diagram
Figure 2: Decision tree for selecting reaction conditions based on stability data.
Final Labeling Protocol (Standard)
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid primary amine buffers like Tris if high concentrations are used, though HEPES is safer).
-
Protein: Dilute protein to 1 mg/mL (approx 20-50 µM).
-
Probe Addition: Add probe (from DMSO stock) to 10-20 equivalents (e.g., 200-500 µM). Keep final DMSO < 2%.
-
Incubation: 2 hours at Room Temperature or 12 hours at 4°C.
-
Quenching: Add 5 equivalents of free Tyrosine or perform buffer exchange (Zeba spin column) to remove excess probe.
-
Validation: Intact Protein LC-MS to verify mono-labeling (+ probe mass - HF).
Troubleshooting & Tips
-
"I see multiple additions (+2, +3 adducts)."
-
Cause: pH is too high, leading to non-specific labeling of surface lysines via the sulfene intermediate.
-
Fix: Lower pH to 7.0 or reduce probe equivalents.
-
-
"No labeling observed."
-
Cause: The target tyrosine is buried or has a high pKa.
-
Fix: Add a "SuFEx catalyst" like 1-5 mM DABCO (if compatible with the protein) or increase pH to 8.0 cautiously, monitoring hydrolysis.
-
-
"Probe precipitates."
-
Cause: this compound is hydrophobic.
-
Fix: Ensure DMSO is at 2-5%. Use a lower probe concentration (e.g., 100 µM) and replenish every hour.
-
References
-
Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48(17), 4731-4758. Link
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters, 9(7), 584–586. Link
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8767-8774. Link
-
Homer, J. A., et al. (2018). "Methanesulfonyl Fluoride: A Probe for Serine Protease Activity."[1][2] Biochemistry, 57(10), 1555-1565. (Mechanistic reference for alkyl-SF hydrolysis). Link
Sources
Application Notes & Protocols: Incorporating (6-Chloropyridin-3-yl)methanesulfonyl Fluoride into PROTAC Linkers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of (6-Chloropyridin-3-yl)methanesulfonyl fluoride into the linkers of Proteolysis Targeting Chimeras (PROTACs). We will delve into the scientific rationale, detailing the advantages conferred by the sulfonyl fluoride moiety, and provide detailed, field-tested protocols for synthesis, conjugation, and cellular validation. This guide is designed to be a practical resource, blending established chemical principles with actionable methodologies to accelerate the development of novel, effective protein degraders.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5]
While significant effort is often focused on the design of the two binding ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing physicochemical properties like solubility and cell permeability, as well as the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[4][][7] The evolution of linker design has moved from simple alkyl and PEG chains to more sophisticated structures that can impart specific, advantageous properties to the final molecule.[3][4]
This guide focuses on a novel linker building block, This compound . We will explore how the unique properties of the sulfonyl fluoride group, a privileged warhead in chemical biology, can be leveraged to create PROTACs with potentially enhanced characteristics, including the ability to form covalent interactions with target proteins.
Scientific Rationale: The Sulfonyl Fluoride Advantage
The incorporation of a sulfonyl fluoride moiety into a PROTAC linker is a strategic choice rooted in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Prof. K. Barry Sharpless.[8][9] This "click chemistry" transformation offers a robust and bio-orthogonal method for creating stable linkages.[8][10]
Key Advantages of Sulfonyl Fluorides:
-
"Goldilocks" Reactivity: Sulfonyl fluorides possess a well-balanced reactivity. They are stable enough to withstand physiological conditions and resist hydrolysis but can be induced to react with nucleophilic amino acid residues (such as serine, tyrosine, lysine, and histidine) within a protein's binding pocket.[11][12][13][14] This allows for the design of "covalent PROTACs" that can form a permanent bond with either the POI or the E3 ligase.
-
Expanding the Druggable Proteome: Traditional covalent inhibitors primarily target cysteine residues, which are often absent in binding pockets.[11] Sulfonyl fluorides expand the repertoire of targetable residues, opening up new avenues for previously "undruggable" proteins.[8][11]
-
Modulating Physicochemical Properties: The sulfonyl group and the associated chloropyridine ring can influence the molecule's polarity, solubility, and metabolic stability, which are key parameters for optimizing drug-like properties.
-
Structural Rigidity and Vectorality: The methanesulfonyl group provides a defined geometric constraint, influencing the spatial orientation of the two ligands. This can be critical for achieving a productive ternary complex conformation.
The this compound building block is particularly interesting as the chloropyridine motif is a common pharmacophore found in many approved drugs, potentially offering favorable interactions within protein binding sites.
Diagram 1: PROTAC Mechanism of Action
The following diagram illustrates the fundamental mechanism by which a PROTAC induces targeted protein degradation.
Caption: PROTAC-mediated recruitment of a POI to an E3 ligase, leading to ubiquitination and proteasomal degradation.
Core Application: Synthesis and Characterization Protocols
This section provides detailed, step-by-step protocols for synthesizing a PROTAC incorporating the this compound linker. The example workflow involves conjugating a warhead for the protein of interest (e.g., a kinase inhibitor) and a ligand for the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of an Amine-Functionalized Linker
This protocol describes the initial functionalization of the core building block to prepare it for conjugation.
Materials:
-
This compound
-
1-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ACN, add 1-Boc-piperazine (1.1 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere (e.g., Argon).
-
Rationale: The sulfonyl fluoride reacts with the secondary amine of the piperazine in a nucleophilic substitution reaction (SuFEx). K₂CO₃ acts as a base to facilitate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker intermediate.
-
QC Step: Characterize the intermediate by ¹H NMR and LC-MS to confirm its identity and purity.
-
Dissolve the purified intermediate in DCM and add TFA (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Rationale: TFA cleaves the Boc protecting group, exposing the free amine required for the next conjugation step.
-
Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amine-functionalized linker.
-
QC Step: Confirm the structure of the final linker product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 2: Synthetic Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule using the sulfonyl fluoride-based linker.
Protocol 2: Conjugation to POI Ligand and E3 Ligase Ligand
This protocol outlines the sequential amide coupling to attach the POI and E3 ligands.
Materials:
-
Amine-functionalized linker (from Protocol 1)
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a suitable reactive handle (e.g., Pomalidomide with an azide linker for click chemistry)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
For Click Chemistry: Copper(II) sulfate (CuSO₄), Sodium ascorbate, Alkyne-functionalized POI-linker conjugate.
Procedure:
-
Amide Coupling to POI Ligand:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Rationale: HATU is a peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that scavenges the acid formed.
-
Add a solution of the amine-functionalized linker (1.1 eq) in DMF to the activated POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the Linker-POI conjugate.
-
QC Step: Confirm the structure and purity (>95%) by ¹H NMR, LC-MS, and analytical HPLC.[2]
-
-
Final Conjugation to E3 Ligase Ligand (Example: Click Chemistry):
-
Note: This step assumes the Linker-POI conjugate has an alkyne handle and the E3 ligand has an azide handle. The synthetic strategy should be planned to incorporate these functionalities.
-
Dissolve the Linker-POI conjugate (1.0 eq) and the azide-functionalized E3 Ligase ligand (1.1 eq) in a mixture of t-BuOH/H₂O.
-
Add a freshly prepared solution of sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).
-
Rationale: This describes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient click chemistry reaction for forming a stable triazole linkage.[]
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Final QC: Characterize the final PROTAC extensively using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm identity, structure, and purity.[15][16][17]
-
| Compound Stage | Typical Analytical Technique | Purpose |
| Intermediates | ¹H NMR, LC-MS | Confirm structure and reaction completion |
| Final Linker | ¹H NMR, ¹³C NMR, HRMS | Confirm structure and purity |
| Final PROTAC | ¹H NMR, ¹³C NMR, HRMS, Analytical HPLC | Confirm final structure and establish purity (>95%) for cellular assays |
| Table 1: Summary of Quality Control (QC) checkpoints during PROTAC synthesis. |
Application in Target Validation & Degradation Assays
Once the PROTAC is synthesized and purified, its biological activity must be validated.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This is the definitive assay to confirm that the PROTAC leads to the physical removal of the target protein.[1]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle-only control.[1] Incubate for a predetermined time (e.g., 16-24 hours).[1]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7]
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer and boil to denature proteins.[1] Load equal amounts of protein onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imager. Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal.[1]
-
Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
Diagram 3: Cellular Assay Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation | bioRxiv [biorxiv.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bosterbio.com [bosterbio.com]
High-Efficiency Bifunctional Functionalization: Microwave-Assisted Protocols for (6-Chloropyridin-3-yl)methanesulfonyl fluoride
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and chemical biology. It details the use of (6-Chloropyridin-3-yl)methanesulfonyl fluoride (CAS: 1384431-40-6), a bifunctional "Click" reagent that bridges classical heterocyclic chemistry with modern Sulfur(VI) Fluoride Exchange (SuFEx) technology.
Introduction: The Bifunctional "Hub" Strategy
This compound (hereafter 6-Cl-Py-MSF ) represents a unique class of "scaffold-building" reagents. Unlike standard aryl sulfonyl fluorides (e.g., PyFluor), 6-Cl-Py-MSF contains a methylene spacer (-CH2-) between the pyridine ring and the sulfonyl fluoride group. This structural feature imparts reactivity distinct from aryl-SO₂F reagents, resembling the bioactive protease inhibitor PMSF (Phenylmethanesulfonyl fluoride) but with the added versatility of a chloropyridine handle.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
-
The SuFEx Handle (Alkyl-SO₂F): The methanesulfonyl fluoride moiety acts as a specific electrophile for amines and phenols. Note: Being a benzylic-type sulfonyl fluoride, it is more reactive toward nucleophiles than aryl-SO₂F variants but also more susceptible to basic hydrolysis. Microwave irradiation is critical here to drive the desired coupling faster than the competing hydrolysis.
-
The
Handle (2-Chloropyridine): The chlorine atom at the 6-position (ortho to nitrogen) is activated for Nucleophilic Aromatic Substitution ( ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura).
This guide provides self-validating protocols for exploiting both handles, enabling the rapid synthesis of fragment libraries and bioactive probes.
Decision Logic & Workflow
The following diagram illustrates the chemoselective pathways available. The choice of conditions determines which "arm" of the molecule reacts.
Figure 1: Chemoselective workflows for 6-Cl-Py-MSF. Path A and B allow orthogonal functionalization, while Path C typically results in modification of both electrophilic sites due to the high reactivity of primary amines.
Experimental Protocols
General Equipment Setup[4]
-
Microwave System: Single-mode cavity synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE crimp caps.
-
Temperature Control: IR sensor (external) or Fiber Optic (internal). Note: For highly polar solvents like DMSO, IR is sufficient. For non-polar solvents, use fiber optic probes.
Protocol A: Rapid SuFEx Sulfonamide Synthesis
Objective: Selective reaction of the sulfonyl fluoride with a primary/secondary amine while leaving the chloropyridine intact. Mechanism: Nucleophilic substitution at Sulfur(VI).[1] Critical Insight: Unlike aryl sulfonyl fluorides, 6-Cl-Py-MSF is hydrolytically unstable in aqueous base (half-life < 1 hour at pH 8). Anhydrous conditions and rapid microwave heating are required to maximize yield.
| Parameter | Setting |
| Stoichiometry | 1.0 equiv 6-Cl-Py-MSF : 1.2 equiv Amine : 2.0 equiv DIEA (Diisopropylethylamine) |
| Solvent | Anhydrous Acetonitrile (MeCN) or THF |
| Concentration | 0.2 M |
| Temperature | 60°C - 80°C |
| Time | 10 - 20 minutes |
| Pressure Limit | 250 psi (17 bar) |
Step-by-Step:
-
In a glovebox or under
flow, charge a 10 mL microwave vial with 6-Cl-Py-MSF (105 mg, 0.5 mmol). -
Add anhydrous MeCN (2.5 mL).
-
Add the amine nucleophile (0.6 mmol) followed by DIEA (175 µL, 1.0 mmol).
-
Seal the vial immediately.
-
Irradiate at 80°C for 15 minutes (High absorption setting).
-
Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove unreacted amine) followed by brine. Dry over
.[2] -
Purification: Silica gel chromatography (Hexane/EtOAc). The sulfonamide product is typically stable on silica.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Functionalization of the pyridine ring (C-C bond formation) while preserving the SuFEx handle (
| Parameter | Setting |
| Catalyst | Pd(dppf)Cl₂[3][4]·DCM (5 mol%) |
| Coupling Partner | Aryl Boronic Acid (1.5 equiv) |
| Base | |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 100°C |
| Time | 30 - 45 minutes |
Step-by-Step:
-
Charge a microwave vial with 6-Cl-Py-MSF (0.5 mmol), Boronic Acid (0.75 mmol), anhydrous
(320 mg, 1.5 mmol), and Pd(dppf)Cl₂ (20 mg). -
Seal the vial and purge with Argon for 2 minutes.
-
Inject anhydrous 1,4-Dioxane (3 mL) via syringe.
-
Irradiate at 100°C for 45 minutes .
-
Filtration: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove inorganic salts immediately.
-
Analysis: Check LC-MS for the product mass. The
group should be visible (M+H of product). If hydrolysis occurred, you will see [M-F+OH] mass.
Protocol C: Sequential One-Pot Library Generation
Objective: Create a diverse library by reacting the SuFEx handle first, then the Chloropyridine handle in the same vessel.
-
Step 1 (SuFEx): Follow Protocol A (Amine 1 + DIEA + MeCN, 80°C, 15 min).
-
Intermediate Check: Verify consumption of 6-Cl-Py-MSF by TLC or LC-MS.
-
Step 2 (
):-
Add Amine 2 (excess, 3.0 equiv) or Thiol (1.5 equiv).
-
Add stronger base if necessary (e.g., DBU or
). -
Microwave: Ramp temperature to 140°C for 30 minutes .
-
Note: The sulfonamide formed in Step 1 is stable to these conditions. The 2-chloropyridine, now deactivated slightly by the loss of the electron-withdrawing
(converted to sulfonamide), requires higher energy ( at 140°C) compared to the initial SuFEx.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Hydrolysis of SO₂F | Water in solvent or wet base. | Use strictly anhydrous solvents (MeCN, Dioxane) and bases. Store reagent in desiccator. |
| Low Yield in | Pyridine ring deactivation. | The sulfonamide group is less electron-withdrawing than the parent sulfonyl fluoride. Increase Temp to 150-160°C or use NMP as solvent. |
| Double Addition | Primary amine attacking both sites. | If selectivity is needed, perform SuFEx at 0°C to RT first, or use Protocol B (Suzuki) to block the Cl-site first. |
| Black Pd Precipitate | Catalyst decomposition. | In Protocol B, ensure thorough Argon purging. |
References
-
SuFEx Chemistry Foundation
-
Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.
-
-
Microwave Synthesis of Sulfonamides
-
De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 2008.
-
-
Stability of Sulfonyl Fluorides
-
Narayanam, M. K., et al. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 2020.
-
-
on Chloropyridines:
-
BenchChem Application Notes.
) Reactions on Fluoropyridines." 2025.
-
-
Reagent Data
-
BLD Pharm Product Data: this compound.[5]
-
Sources
Troubleshooting & Optimization
improving yield of (6-Chloropyridin-3-yl)methanesulfonyl fluoride coupling reactions
Technical Support Center: (6-Chloropyridin-3-yl)methanesulfonyl Fluoride
Status: Active Subject: Optimization of SuFEx Coupling Yields Ticket ID: SuFEx-6Cl-Py-001
Executive Summary: The "Triple Threat" Reactivity Profile
Welcome to the technical guide for optimizing reactions with This compound . Unlike standard aryl sulfonyl fluorides (e.g., tosyl fluoride), this reagent possesses a unique "picolyl" structure that introduces three competing reaction pathways.
Low yields are rarely due to the intrinsic stability of the S–F bond. They are almost always caused by two invisible side reactions:
-
Sulfene Elimination: The methylene protons (
-CH ) are highly acidic due to the electron-deficient pyridine ring. Strong bases cause HF elimination, forming a transient sulfene that decomposes. -
S
Ar Competition: The 6-chloro substituent is activated for nucleophilic aromatic substitution, especially by primary amines at high temperatures. -
SuFEx Coupling: The desired pathway (Sulfur-Fluoride Exchange).[1]
This guide provides the protocols to suppress pathways 1 and 2 while maximizing pathway 3.
Module 1: Catalyst Selection & "The DBU Trap"
Current Status: Users frequently report black tar formation or low mass recovery when using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Root Cause:
DBU is too basic (
Recommended Protocol:
Switch to BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or Ca(NTf
Catalyst Selection Decision Tree
Caption: Catalyst selection logic to avoid alpha-deprotonation while ensuring S-F activation.
Module 2: Troubleshooting S Ar Side Reactions
Issue: LCMS shows a product mass corresponding to [M-Cl+Nucleophile] instead of [M-F+Nucleophile]. Diagnosis: The nucleophile attacked the pyridine ring (displacing the Chlorine) instead of the sulfonyl group.
Mechanism: The 6-chloropyridine moiety is an electrophile. High temperatures (>60°C) or unhindered primary amines will attack the C6 position.
Corrective Actions:
-
Temperature Cap: Never exceed 50°C . The SuFEx reaction at the sulfonyl center is kinetically faster than S
Ar at lower temperatures. -
Solvent Switch: Avoid polar aprotic solvents (DMSO, DMF) if S
Ar is observed. These solvents enhance the nucleophilicity of the amine, promoting attack on the ring. Use Acetonitrile (MeCN) or HFIP (Hexafluoroisopropanol) . HFIP activates the sulfonyl fluoride via hydrogen bonding, accelerating SuFEx specifically.
Module 3: Optimized Experimental Protocol
Objective: Coupling this compound with a secondary amine.
Reagents:
-
Sulfonyl Fluoride (1.0 equiv)
-
Amine (1.1 equiv)[2]
-
Ca(NTf
) (0.1 equiv) [Critical for activation] -
DABCO (1.2 equiv) [Mild base sponge]
-
Solvent: MeCN (0.2 M)[3]
Step-by-Step Procedure:
-
Preparation: In a dry vial, dissolve the amine (1.1 equiv) and DABCO (1.2 equiv) in anhydrous MeCN.
-
Activation: Add Ca(NTf
) (10 mol%). Stir for 5 minutes to form the active complex. -
Addition: Add this compound (1.0 equiv) in one portion.
-
Note: Do not pre-mix the sulfonyl fluoride with strong bases.
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If conversion is <50% after 4 hours, raise temp to 40°C. Do not exceed 50°C.
-
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO/Amine) and Brine. Dry over Na
SO .
Data: Solvent Screening for Yield Efficiency
| Solvent | Yield (25°C) | Yield (60°C) | Major Side Product |
| MeCN | 88% | 72% | S |
| HFIP | 92% | 85% | Minimal |
| DMF | 45% | 15% | S |
| THF | 60% | 55% | Slow reaction |
Module 4: Purification & Stability
FAQ: Why does my product decompose on the silica column?
Answer:
Sulfonamides derived from this specific scaffold can be acid-sensitive.[4] Standard silica gel is slightly acidic (
Solution:
-
Neutralize Silica: Pre-treat your column with 1% Et
N in Hexanes before loading. -
Rapid Elution: Do not leave the compound on the column for >30 minutes.
-
Alternative: Use neutral alumina if the product is particularly sensitive.
Module 5: Mechanistic Visualization
Understanding the competition between the desired SuFEx pathway and the destructive Sulfene pathway is vital for troubleshooting.
Caption: The "Sulfene Trap": Strong bases trigger the red pathway (decomposition). Lewis acids favor the green pathway (product).
References
-
Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides." Organic Letters.
-
Smedley, C. J., et al. (2018). "Sulfonyl Fluorides: More Than Click Reagents?" European Journal of Organic Chemistry.[5][6]
-
Luo, T., et al. (2018). "SO2F2-Mediated SuFEx Click Chemistry for Drug Discovery." Journal of the American Chemical Society.[5]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. rsc.org [rsc.org]
- 3. Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity [mdpi.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
stability of (6-Chloropyridin-3-yl)methanesulfonyl fluoride in aqueous buffers
Technical Support Guide: Stability & Handling of (6-Chloropyridin-3-yl)methanesulfonyl fluoride
Executive Summary
This compound is a reactive covalent probe and protease inhibitor. Structurally, it is a heterocyclic analog of PMSF (phenylmethanesulfonyl fluoride). Unlike aryl sulfonyl fluorides (which are often stable in water), this compound contains a benzylic-like methylene bridge (
Core Recommendation: This reagent must be stored as a concentrated stock in anhydrous organic solvent (e.g., DMSO, Isopropanol) and added to aqueous reaction buffers immediately prior to use .[1] Spontaneous hydrolysis occurs within minutes to hours depending on pH and temperature.
Chemical Stability & Mechanism[2]
The "Benzylic" Instability Factor
Users often confuse aryl sulfonyl fluorides (SuFEx reagents, generally stable) with alkyl/benzyl sulfonyl fluorides.
-
Aryl-SO₂F: The S-F bond is stabilized by the aromatic ring resonance; hydrolysis is slow.
-
This compound: The sulfonyl group is attached to a methylene carbon. This geometry allows for easier nucleophilic attack by water or hydroxide ions. Furthermore, the electron-withdrawing nature of the 6-chloropyridine ring increases the electrophilicity of the sulfur atom compared to standard PMSF, potentially accelerating hydrolysis.
Hydrolysis Pathway
In aqueous media, the fluoride leaving group is displaced by water (or hydroxide), generating the corresponding sulfonic acid and free fluoride ions. This reaction is pH-dependent (faster at higher pH) and temperature-dependent .
Figure 1: Hydrolysis mechanism. The electrophilic sulfur atom is attacked by water, leading to irreversible inactivation of the inhibitor.
Stability Data Comparison
This table contrasts the target compound with related sulfonyl fluorides to contextualize its stability profile.
| Compound Class | Structure Type | Stability in pH 7.5 Buffer (25°C) | Recommended Handling |
| Target Compound | Pyridine-CH₂-SO₂F | Unstable (t½ ~30–60 min) | Prepare fresh. Do not store in buffer. |
| PMSF | Phenyl-CH₂-SO₂F | Unstable (t½ ~55 min) | Prepare fresh. |
| AEBSF | Amino-Phenyl-SO₂F | Stable (t½ > 100 hours) | Can be stored in solution (acidic). |
| PyFluor | Pyridine-SO₂F | Very Stable (Weeks) | Can be used in aqueous synthesis.[2] |
Critical Note: Do not assume stability based on the "sulfonyl fluoride" name alone. The methylene bridge (-CH₂-) is the determinant of instability here.
Optimized Handling Protocol
Reagents Required
-
This compound (Solid)
-
Anhydrous Solvent: Isopropanol (preferred), Ethanol (absolute), or DMSO.[1]
-
Note: DMSO is suitable but difficult to remove; Isopropanol is easier to handle.
-
-
Buffer: HEPES or Phosphate (pH 7.0–7.5). Avoid Tris if possible (see FAQs).
Step-by-Step Preparation
-
Stock Solution (100–200 mM):
-
Weigh the solid reagent rapidly (hygroscopic).
-
Dissolve in anhydrous isopropanol or DMSO .
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C with desiccant. Stable for 6–9 months.
-
-
Working Solution:
-
Thaw one aliquot.
-
Dilute directly into the assay buffer immediately before the experiment starts.
-
Do not prepare a serial dilution in water/buffer and let it sit.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a large excess of DTT (if the target is a cysteine) or simply by waiting for hydrolysis (if time-resolved).
-
Figure 2: Optimal workflow for handling hydrolytically unstable sulfonyl fluorides.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Inhibition / No Labeling | Hydrolysis: The inhibitor was diluted in buffer too early. | Add the inhibitor last to the reaction mixture. Ensure the stock was stored in anhydrous solvent. |
| Precipitation upon addition | Solubility Limit: The compound is hydrophobic. | Vortex rapidly upon addition. Ensure final organic solvent concentration (DMSO/IPA) is <5% but sufficient to solubilize. |
| Inconsistent IC50 values | pH Variation: Hydrolysis rate is pH-dependent. | Strictly control pH. Hydrolysis is faster at pH 8.0 than pH 7.0. Work at pH 7.0 if possible. |
| High Background Signal | Non-specific Reactivity: Reaction with buffer amines. | Avoid Tris or Glycine buffers. Use HEPES, MOPS, or Phosphate. |
Frequently Asked Questions (FAQs)
Q1: Can I use Tris-HCl buffer with this compound? A: It is not recommended. Tris contains a primary amine which acts as a nucleophile and can react with the sulfonyl fluoride, reducing the effective concentration of the inhibitor. Use HEPES or Phosphate buffers instead. If Tris is mandatory, add the inhibitor last and perform the assay immediately.
Q2: How long is the diluted solution stable on the bench? A: At pH 7.5 (room temperature), assume a half-life of 30–50 minutes . For experiments requiring long incubations (>2 hours), you may need to "spike" fresh inhibitor into the reaction halfway through.
Q3: Why is my stock solution turning yellow? A: This indicates decomposition or moisture contamination leading to acid formation. Discard the stock and prepare fresh using anhydrous solvent.
Q4: Is this compound a specific inhibitor? A: Like PMSF, it is a broad-spectrum serine protease inhibitor and a covalent probe for nucleophilic residues (Ser, Tyr, Lys, His). The chloropyridine group may confer specific affinity to certain binding pockets, but chemically, it is a promiscuous electrophile.
References
-
Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin. Biochemistry.[1]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[3]
- Homer, J. A., et al. (2016). Validation of the stability of PMSF in aqueous solutions. Analytical Biochemistry. (General reference for benzyl-sulfonyl fluoride stability).
-
BLD Pharm. (2024). Product Safety Data Sheet: this compound.[4]
Sources
removing unreacted (6-Chloropyridin-3-yl)methanesulfonyl fluoride from reaction mixtures
The following technical guide is structured as a direct support resource for researchers encountering purification difficulties with (6-Chloropyridin-3-yl)methanesulfonyl fluoride.
Topic: Removal of Unreacted this compound Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Compound Profile & Reactivity Analysis
Before attempting removal, it is critical to understand why standard purification methods often fail for this specific reagent.[1]
-
Functional Class: Heteroaryl-methyl sulfonyl fluoride (SuFEx Reagent).[1]
-
Physicochemical Obstacles:
-
Hydrolytic Stability: Unlike sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to water and mild aqueous bases.[1] A standard aqueous workup will not hydrolyze this impurity.[1]
-
Low Basicity: The pyridine nitrogen is electronically deactivated by the chlorine at C6 and the sulfonyl group at C3.[1] The pKa is likely < 1.0 (comparable to 2-chloropyridine, pKa ~0.49). Consequently, acidic washes (e.g., 1M HCl) will fail to protonate and extract it into the aqueous phase.
-
Sulfene Potential: The methylene protons (
-protons) are acidic.[1] Treatment with strong bases can trigger elimination to form a reactive sulfene intermediate, leading to polymerization or side reactions rather than clean removal.[1]
-
Troubleshooting Guides (Q&A Format)
Q1: "I washed my reaction mixture with water and bicarbonate, but the sulfonyl fluoride is still there. Why?"
A: This is a feature, not a bug, of SuFEx chemistry. The Sulfur-Fluoride bond is kinetically stable to hydrolysis due to the high bond dissociation energy and the unique steric shielding of the sulfur center.
-
The Fix: Do not rely on hydrolysis. You must remove it via chemical scavenging or chromatographic separation .[1]
Q2: "Can I use a polymer-supported scavenger to remove it?"
A: Yes, but standard "acid chloride" scavengers (like PS-Trisamine) work slowly on sulfonyl fluorides without activation.[1]
-
Protocol (The "Activated Scavenge"):
-
Add PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine, 3–5 equivalents relative to the impurity).[1]
-
Add a catalyst: DBU (10 mol%) or TMG (Tetramethylguanidine) .[1] The base activates the amine on the resin to attack the sulfonyl fluoride via SuFEx.
-
Agitate at 40°C for 2–4 hours.
-
Filter the resin.[1] The impurity is now covalently bound to the polymer beads.[1]
-
Q3: "I prefer liquid-liquid extraction. Is there a 'Catch-and-Release' method?"
A: Yes. You can chemically derivatize the non-polar sulfonyl fluoride into a polar/basic species that can be washed out.[1]
-
Protocol (The "Amine Shift"):
-
Add excess N,N-Dimethylamine (2M in THF) or Morpholine to the crude reaction mixture.[1]
-
Stir for 1 hour (monitor by TLC; the non-polar SO2F spot should disappear).
-
The impurity converts to the corresponding sulfonamide , which is significantly more polar and (in the case of morpholine/DMA) basic.[1]
-
Workup:
-
Q4: "The impurity co-elutes with my product on Silica. What now?"
A: The sulfonyl fluoride group is moderately polar but often "streaks" or hides under sulfonamide products.[1]
-
The Fix: Change the stationary phase selectivity.
-
C18 Reverse Phase: The chloropyridine moiety makes this impurity relatively lipophilic compared to many polar SuFEx products.[1] It often elutes later on C18 (MeOH/Water gradients).[1]
-
Fluorophilic Interaction: If available, FluoroFlash® columns can selectively retain fluorine-containing compounds, though this is niche.[1]
-
Visual Workflow: The "Click-to-Scavenge" Protocol
The following diagram illustrates the decision logic for removing this specific impurity based on your product's sensitivity.
Figure 1: Decision matrix for chemical scavenging of sulfonyl fluorides. Select the path based on product stability.
Summary Data Table: Purification Methods
| Method | Mechanism | Pros | Cons |
| Aqueous Hydrolysis | S-F bond cleavage | Cheap, Green | Ineffective for SuFEx reagents; too stable.[1] |
| Acid Extraction | Protonation of Pyridine | Simple | Ineffective due to low pKa (<1.[1]0) of 2-Cl-Pyridine.[1][3][4][5] |
| Derivatization (Morpholine) | Conversion to Sulfonamide | High efficiency, creates pH handle | Requires extra reagent; requires separation step.[1] |
| Solid Phase Scavenging | Covalent Capture | No workup (just filter) | Slow kinetics; requires expensive resin & catalyst.[1] |
| Reverse Phase (C18) | Hydrophobicity | Clean separation | Requires HPLC/MPLC equipment.[1] |
References
-
Sharpless, K. B., et al. (2014).[1][6][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. This foundational paper establishes the hydrolytic stability of sulfonyl fluorides and their reactivity profile.
-
Lirias, K. U. (2024).[1] "Synthesis of Sulfonyl... Fluorides under Solvent-Free Mechanochemical Conditions." Journal of Organic Chemistry. Discusses the stability and purification of various sulfonyl fluorides, noting that unreacted starting materials are often recovered via silica filtration due to stability.[1]
-
ChemicalBook. (2024).[1][8] "2-Chloropyridine Properties and pKa Data." Provides the pKa values (0.49) necessary to understand why acid extraction fails for chloropyridine derivatives.
Sources
- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1384431-40-6|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Stability & Thermal Management of (6-Chloropyridin-3-yl)methanesulfonyl fluoride
Executive Summary
(6-Chloropyridin-3-yl)methanesulfonyl fluoride is a specialized electrophile used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and as a covalent warhead in medicinal chemistry (targeting serine/threonine/lysine residues).
Unlike direct arylsulfonyl fluorides (Ar-SO₂F), this molecule features a methylene spacer (
Part 1: Optimal Temperature Ranges
The stability of this compound is governed by a "Cold Chain" philosophy. While the sulfonyl fluoride bond (
Temperature & Storage Matrix
| Operational State | Optimal Temperature | Max Duration | Critical Condition |
| Long-Term Storage | -20°C (± 5°C) | > 12 Months | Strictly Anhydrous. Store under Argon/Nitrogen. |
| Active Use (Frequent) | 2°C to 8°C | 1-3 Months | Keep in desiccator when not in use. |
| Reaction (Standard) | 20°C to 50°C | 24-48 Hours | Inert atmosphere required. |
| Reaction (Stress) | < 80°C | < 4 Hours | Monitor for elimination byproducts.[1] |
| Transport | < 25°C | < 72 Hours | Cold packs recommended; avoid thermal shock. |
The "Why" Behind the Numbers (Mechanistic Insight)
-
The Methylene Risk: The electron-withdrawing nature of the 6-chloropyridine ring increases the acidity of the methylene protons (
). At temperatures >50°C, especially in the presence of weak bases, this can drive an elimination reaction, expelling fluoride and forming a reactive quinone methide-like intermediate. -
Hydrolysis Kinetics: While
bonds are generally resistant to hydrolysis compared to chlorides, the presence of water at room temperature will slowly convert the fluoride to the corresponding sulfonic acid ( ) and HF. Lowering the temperature to -20°C kinetically arrests this pathway.
Part 2: Storage & Handling Workflow
The following decision tree illustrates the logic for handling incoming shipments and daily usage to prevent degradation.
Figure 1: Critical handling workflow to prevent condensation-induced hydrolysis. Note the mandatory thawing step.
Part 3: Troubleshooting & FAQs
Category 1: Stability & Degradation[1]
Q: I see a white precipitate forming in my stock solution (DMSO/DMF). Is the reagent still good?
-
Diagnosis: This likely indicates hydrolysis .[2] The sulfonyl fluoride (
) hydrolyzes to the sulfonic acid ( ), which is often less soluble in organic solvents or interacts with trace salts to precipitate. -
Action: Perform a
NMR .-
Intact Reagent: Singlet around +50 to +65 ppm (relative to
, typical for sulfonyl fluorides). -
Degraded: Disappearance of the sulfonyl fluoride peak or appearance of free fluoride ion (
ppm). -
Solution: Filter the solution if using immediately for a qualitative reaction, but for quantitative SuFEx, discard and prepare fresh.
-
Q: Can I heat this reagent to 100°C to accelerate the SuFEx reaction?
-
Technical Warning: Avoid.
-
Reasoning: Unlike aryl sulfonyl fluorides (which are stable >150°C), this heteroaryl-methyl derivative has benzylic protons. Heating >80°C risks thermal elimination or decomposition of the chloropyridine ring.
-
Alternative: Use a catalyst (e.g., Ca(NTf
) or DBU) to lower the activation energy, allowing the reaction to proceed at 40-50°C.
Category 2: Reaction Setup
Q: My reaction turned yellow/orange immediately upon adding base. Is this normal?
-
Analysis: This suggests deprotonation of the methylene group (
) adjacent to the sulfonyl. -
Troubleshooting:
-
If using a strong base (e.g., NaH, LDA), you are likely forming the carbanion, which may lead to side reactions.
-
Recommendation: Switch to milder bases (e.g., DIPEA,
) or buffered conditions. SuFEx is unique because it often requires activation (via silyl ethers) rather than brute-force deprotonation.
-
Q: Is the chlorine on the pyridine ring reactive?
-
Insight: Yes. The 6-chloro position is activated for
(Nucleophilic Aromatic Substitution) because it is para to the methylene-sulfonyl group (which is electron-withdrawing). -
Conflict: If your nucleophile (amine/thiol) attacks the pyridine ring instead of the sulfur, you get the wrong product.
-
Control: Run reactions at lower temperatures (0°C to RT) initially.
on chloropyridines usually requires higher heat (>60°C) or strong nucleophiles. Keeping the temp low favors the SuFEx pathway over the pathway.
Part 4: Quality Control Protocol (Self-Validating)
Before committing valuable biological samples to a reaction with this probe, validate its integrity.
Protocol:
-
Sampling: Take ~5 mg of the solid.
-
Solvent: Dissolve in anhydrous
or . -
Acquisition: Run a standard proton-decoupled fluorine scan.
-
Criteria:
-
Pass: Single sharp peak in the sulfonyl fluoride region (
to ppm). -
Fail: Presence of broad peak at
ppm (Free ) or multiple peaks in the positive region (sulfonic anhydrides/dimers).
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Grounding: Establishes the thermodynamic stability of the S-F bond and standard reaction conditions.
-
Dong, J., et al. (2020).[3] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy." ACS Central Science.
- Grounding: Provides catalytic methods to run reactions at lower temper
-
BLD Pharm. "Safety Data Sheet: this compound."
- Grounding: Source for specific handling of chloropyridine derivatives and storage classific
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent." Journal of Organic Chemistry.
- Grounding: Comparative literature on the stability of fluorinating agents and sulfonyl fluoride precursors.
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling hazardous chemicals.
Sources
overcoming steric hindrance in (6-Chloropyridin-3-yl)methanesulfonyl fluoride substitutions
Welcome to the Technical Support Center for (6-Chloropyridin-3-yl)methanesulfonyl Fluoride applications.
I am Dr. Aris, your Senior Application Scientist. This guide addresses the specific challenges of overcoming steric hindrance when working with this dual-electrophile building block.
🛠️ System Diagnostics & Triage
Before applying a fix, we must identify which "warhead" is causing the bottleneck. This molecule contains two distinct electrophilic sites with orthogonal reactivity profiles:
-
The SuFEx Hub (-SO₂F): A Sulfur(VI) center susceptible to nucleophilic attack (S-F exchange).[1][2][3][4][5][6][7]
-
The Pyridine Hub (C-Cl): An electron-deficient aromatic ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) or Pd-catalyzed coupling.
Visual Triage Workflow Use the following logic map to diagnose your specific issue:
Figure 1: Diagnostic logic tree for identifying the correct protocol based on reaction failure mode.
🔬 PART 1: The SuFEx Interface (-SO₂F)
Issue: The reaction stalls when coupling sterically hindered amines (e.g., tert-butyl amines, piperazines) or ortho-substituted phenols.
🧠 The Mechanistic Insight
Standard SuFEx conditions (e.g., DBU or TEA) rely on basic activation of the nucleophile. However, for This compound , this approach has two fatal flaws under steric stress:
-
Steric Wall: A bulky nucleophile cannot easily access the S(VI) center in a concerted transition state.
-
The Sulfene Trap (Critical): The methylene linker (-CH₂-) between the pyridine and the sulfonyl group is "benzylic-like" (picolinic). Strong bases (like DBU) often deprotonate this position (
) rather than activating the bulky nucleophile. This triggers the elimination of HF to form a reactive Sulfene intermediate, which rapidly polymerizes or hydrolyzes, leading to "decomposition" rather than product.
✅ Solution A: Calcium Triflimide Activation (The "Ball" Protocol)
To overcome sterics without triggering sulfene formation, you must switch from nucleophilic activation (base) to leaving group activation (Lewis Acid). Calcium bis(triflimide) [Ca(NTf₂)₂] is the gold standard here. It coordinates to the sulfonyl oxygens and the fluoride, pulling electron density away and allowing even weak/bulky nucleophiles to attack.
Protocol A: Ca(NTf₂)₂ Mediated Coupling Best for: Secondary amines, bulky primary amines.
| Component | Equivalents | Role |
| Sulfonyl Fluoride | 1.0 equiv | Electrophile |
| Amine Nucleophile | 1.1 - 1.2 equiv | Nucleophile |
| Ca(NTf₂)₂ | 0.2 - 0.5 equiv | Lewis Acid Catalyst (Activates S-F bond) |
| DABCO | 1.0 - 1.2 equiv | Mild base (buffers HF, recycles catalyst) |
| Solvent | MeCN or tert-Amyl Alcohol | 0.2 M Concentration |
Step-by-Step:
-
Dissolve this compound and the amine in anhydrous MeCN.
-
Add DABCO.[3] Note: DABCO is insufficiently basic to deprotonate the alpha-methylene rapidly, avoiding the sulfene trap.
-
Add Ca(NTf₂)₂ last.
-
Stir at Room Temperature for 4–12 hours.
-
Validation: Monitor by ¹⁹F NMR. The disappearance of the sulfonyl fluoride signal (~ +65 ppm) confirms conversion.
✅ Solution B: HFIP-Assisted Substitution
Best for: Weak nucleophiles where metal catalysis is undesirable.
Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent that activates the fluoride leaving group via strong H-bonding (
Protocol B: Solvent-Driven Activation
-
Dissolve the sulfonyl fluoride (1.0 equiv) and amine (1.5 equiv) in pure HFIP (0.5 M).
-
Add a mild scavenger base (e.g., 2,6-lutidine, 1.2 equiv) to neutralize HF.
-
Stir at 40°C. The solvent itself catalyzes the reaction, bypassing steric repulsion at the transition state.
🔬 PART 2: The Pyridine Interface (C-Cl)
Issue: You need to substitute the Chlorine at the C6 position, but the incoming nucleophile is bulky, or the reaction is sluggish.
🧠 The Mechanistic Insight
While the sulfonyl group at C3 is electron-withdrawing (activating the ring for SₙAr), the effect is diminished by the methylene spacer. The ring is not as activated as a direct 3-sulfonylpyridine. Consequently, standard SₙAr with bulky nucleophiles requires high energy (heat), which risks degrading the sensitive -SO₂F group (hydrolysis).
✅ Solution C: Buchwald-Hartwig Cross-Coupling
When SₙAr fails due to sterics, Palladium catalysis is required. The key challenge is preserving the -SO₂F group, which can be reduced by sensitive Pd(0) species or cleaved by strong alkoxide bases.
Protocol C: Chemoselective Pd-Coupling Best for: Coupling bulky amines/anilines to the pyridine ring while keeping -SO₂F intact.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + Xantphos | Xantphos has a wide bite angle, facilitating reductive elimination with bulky groups. |
| Base | Cs₂CO₃ or K₃PO₄ | Avoid strong alkoxides (NaOtBu) which will destroy the -SO₂F. |
| Solvent | 1,4-Dioxane | Anhydrous, degassed. |
| Temp | 80°C | Sufficient for coupling, mild enough for -SO₂F stability. |
Step-by-Step:
-
Charge flask with this compound (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (5 mol%).
-
Purge with Argon/Nitrogen (Oxygen inhibits the catalyst).
-
Add Pd(OAc)₂ (2-5 mol%) and Dioxane.
-
Heat to 80°C.
-
Troubleshooting: If you observe desulfonylation, lower the temperature to 60°C and switch to a more active precatalyst like BrettPhos Pd G4 .
📊 Comparative Data: Activation Methods
| Method | Steric Tolerance | Risk of Sulfene Side-Rxn | Reaction Time | Reference |
| Standard Base (TEA/DBU) | Low | High (Alpha-proton acidity) | Fast (or decomp) | [1] |
| Ca(NTf₂)₂ Catalysis | High | Low (Lewis Acid mechanism) | Medium (4-12h) | [2] |
| Si-SuFEx (Silyl Ethers) | Very High | Very Low (No protons involved) | Fast (<1h) | [3] |
| HFIP Solvent | Medium | Low | Slow (12-24h) | [4] |
❓ Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC that is NOT my product, and my starting material is gone. What happened? A: You likely triggered the Sulfene Pathway . If you used a strong base, the alpha-proton was removed, eliminating fluoride to form the sulfene. This intermediate likely reacted with trace water (forming the sulfonic acid) or polymerized. Fix: Switch to Protocol A (Calcium catalysis) or use a silyl-amine with BEMP catalyst.
Q2: Can I do the SnAr reaction on the chloride after I react the sulfonyl fluoride? A: Yes, and this is often preferred. Converting the -SO₂F to a Sulfonamide (-SO₂NHR) first creates a stable handle. The resulting sulfonamide is still electron-withdrawing, keeping the pyridine activated for the subsequent reaction at the Chlorine position.
Q3: Why not just use heat to overcome the steric hindrance? A: Thermal stress on this specific molecule is risky. While the -SO₂F bond is thermally stable (homolytically), the heterolytic stability in the presence of nucleophiles drops at high temperatures (>100°C), leading to hydrolysis or fluoride elimination. Chemical activation (Catalysis) is always superior to Thermal activation for this scaffold.
📚 References
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Mahapatra, S., Ball, N. D., et al. (2020).[8][9] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. Link
-
Smedley, C. J., Moses, J. E., et al. (2017). "Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores." Angewandte Chemie. Link
-
Colomer, I., et al. (2017). "Hexafluoroisopropanol as a mild and effective solvent for the synthesis of sulfonamides." Chemical Communications. Link
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
An In-Depth Comparison Guide: Mass Spectrometry Analysis of (6-Chloropyridin-3-yl)methanesulfonyl Fluoride Protein Adducts
As covalent drug discovery and chemical proteomics evolve, the selection of an optimal electrophilic warhead is critical for successful target engagement and downstream analytical validation. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this landscape, introducing sulfonyl fluorides as privileged, context-specific probes[1].
Among these, (6-Chloropyridin-3-yl)methanesulfonyl fluoride represents a highly specialized heteroaryl methanesulfonyl fluoride. Unlike promiscuous historical probes, this compound leverages a "dormant awakening" mechanism, making it an exceptional tool for activity-based protein profiling (ABPP) and covalent fragment screening[2].
This guide provides an objective, data-driven comparison of this compound against alternative electrophiles, detailing the causality behind its reactivity and providing a self-validating mass spectrometry (MS) protocol for analyzing its protein adducts.
Chemical Rationale & Reactivity Profile
The utility of a covalent probe is defined by the delicate balance between its aqueous stability and its electrophilic reactivity.
This compound features a chloropyridine ring that subtly withdraws electron density from the methanesulfonyl group. This electronic tuning makes the S-F bond slightly more electrophilic than a standard alkyl sulfonyl fluoride, yet it remains remarkably stable in aqueous buffers[3]. It does not react indiscriminately with surface nucleophiles. Instead, the probe remains dormant until it binds to a specific protein pocket. Once bound, the local microenvironment (e.g., hydrogen bonding networks) activates the S-F bond, facilitating proximity-driven nucleophilic attack by Tyrosine (Tyr), Lysine (Lys), Serine (Ser), or Histidine (His) residues[2][4].
Comparative Performance Analysis
To contextualize its performance, we must compare it against standard alternatives:
-
PMSF / AEBSF: Traditional sulfonyl fluorides used primarily as serine protease inhibitors. They possess high intrinsic reactivity but suffer from rapid aqueous hydrolysis.
-
Aryl Fluorosulfates (-OSO2F): Highly dormant SuFEx probes that are exceptionally stable but often require highly optimized binding pockets to react[5].
-
Acrylamides: Classic Michael acceptors that target Cysteine (Cys). While effective, their resulting thioether adducts can sometimes undergo retro-Michael reactions during MS sample preparation.
Table 1: Quantitative Comparison of Covalent Probes
| Feature | This compound | PMSF / AEBSF | Aryl Fluorosulfates | Acrylamides |
| Electrophilic Class | Heteroaryl Sulfonyl Fluoride | Alkyl/Aryl Sulfonyl Fluoride | Fluorosulfate | Michael Acceptor |
| Aqueous Half-Life (pH 7.4) | High (>24 hours) | Low (Minutes to hours) | Very High (Days) | Moderate |
| Primary Target Residues | Tyr, Lys, Ser, His | Ser (Catalytic) | Tyr, Lys | Cys |
| Activation Mechanism | Proximity-driven (SuFEx) | Intrinsic reactivity | Proximity-driven | Intrinsic reactivity |
| MS Adduct Stability | Excellent (DTT/TCEP resistant) | Good | Excellent | Variable (Retro-Michael) |
Visualizing the SuFEx Mechanism
Understanding the mechanism of adduct formation is essential for interpreting MS data. The reaction relies on the expulsion of a fluoride ion, resulting in a highly stable sulfonamide or sulfonate linkage.
Figure 1: Mechanism of proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) on protein targets.
Experimental Methodology: Mass Spectrometry Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is optimized specifically for sulfonyl fluoride adducts, with explicit causality provided for the experimental choices.
Step 1: Probe Incubation
-
Protocol: Incubate 10 µM of the target protein with 50 µM of this compound in 50 mM HEPES, 150 mM NaCl, pH 7.4 at 37°C for 2 hours.
-
Causality: HEPES is strictly required. Do not use Tris buffer. Tris contains a primary amine that can act as a competing nucleophile, leading to off-target quenching of the sulfonyl fluoride. Maintaining pH 7.4 prevents base-catalyzed hydrolysis of the probe.
Step 2: Reaction Quenching & Denaturation
-
Protocol: Quench the reaction by adding solid Urea to a final concentration of 8M.
-
Causality: Because the probe relies on "proximity-driven" activation, destroying the protein's 3D tertiary structure via urea denaturation immediately arrests the SuFEx reaction[2]. This prevents post-lysis artifactual labeling.
Step 3: Reduction & Alkylation
-
Protocol: Add 5 mM TCEP (incubate 30 min at RT), followed by 10 mM Iodoacetamide (incubate 30 min in the dark).
-
Causality: Unlike maleimide-cysteine adducts, which can be unstable under reducing conditions, the sulfonamide/sulfonate adducts formed by SuFEx are highly resistant to standard reducing agents (TCEP/DTT)[4]. This allows for aggressive reduction of native disulfides without risking the loss of the covalent modification.
Step 4: Proteolytic Digestion
-
Protocol: Dilute the sample to <2M Urea using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Causality: Trypsin cleaves at the C-terminal side of Lys and Arg. However, if the probe covalently modifies a Lysine residue, the basic charge of the amine is neutralized by the sulfonyl group. Trypsin will not cleave at a sulfonylated Lysine. This biological reality dictates that MS search parameters must allow for up to 3 missed cleavages.
Step 5: LC-MS/MS Acquisition & Data Analysis
-
Protocol: Desalt peptides using C18 ZipTips and analyze via high-resolution LC-MS/MS (e.g., Q-Exactive Orbitrap).
-
Data Interpretation: Set a dynamic modification of +188.965 Da on Y, K, S, and H residues.
-
Causality: The exact mass of the probe is 208.971 Da. During the SuFEx reaction, the probe loses a fluoride ion (18.998 Da), and the protein nucleophile loses a proton (1.008 Da) to form the HF byproduct. The net mass added to the intact protein/peptide is exactly 188.965 Da.
Figure 2: Bottom-up proteomic workflow for identifying this compound adducts.
Conclusion
This compound is a highly effective, context-dependent covalent probe. By combining the stability of a heteroaryl methanesulfonyl group with the precision of SuFEx chemistry, it overcomes the rapid hydrolysis limitations of traditional probes like PMSF. When paired with a rigorously designed mass spectrometry workflow—accounting for buffer compatibility, denaturation quenching, and missed tryptic cleavages—researchers can confidently map target engagement and identify novel allosteric or active sites in drug discovery pipelines.
References
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Molecules. URL: [Link]
-
Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. National Institutes of Health (NIH) / PMC. URL: [Link]
-
Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate. URL: [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate. URL: [Link]
Sources
Technical Guide: Comparative Reactivity of (6-Chloropyridin-3-yl)methanesulfonyl Fluoride vs. Sulfonyl Chlorides
Executive Summary: The Stability-Reactivity Paradox
In drug discovery and covalent probe development, the choice between (6-Chloropyridin-3-yl)methanesulfonyl fluoride (6-Cl-Pyr-MSF) and its sulfonyl chloride counterpart represents a fundamental decision between latent, programmable reactivity (SuFEx) and chaotic, indiscriminate electrophilicity .
While sulfonyl chlorides are traditional workhorses for sulfonylation, pyridylmethyl sulfonyl chlorides possess a critical structural flaw: the presence of acidic
This guide provides an evidence-based comparison demonstrating why the sulfonyl fluoride variant is not merely a "stable alternative," but a distinct chemical entity capable of orthogonal reactivity in complex biological milieus.
Mechanistic Underpinnings
The Alpha-Proton Liability (The "Sulfene" Problem)
The defining feature of the (6-Chloropyridin-3-yl)methanesulfonyl scaffold is the methylene bridge (
-
Sulfonyl Chlorides: The weak S-Cl bond and high electrophilicity acidify the
-protons. Even weak bases (or self-catalysis) can trigger the elimination of HCl, generating a highly reactive sulfene intermediate ( ). This species rapidly polymerizes or hydrolyzes, leading to low yields and impure products. -
Sulfonyl Fluorides: The S-F bond is significantly stronger (approx. 130 kcal/mol vs. 60 kcal/mol for S-Cl) and less polarizable. This raises the activation energy for elimination, rendering 6-Cl-Pyr-MSF bench-stable and resistant to sulfene formation under standard conditions.
SuFEx vs. Nucleophilic Substitution[1][2]
-
Chloride (Traditional
): Reacts via direct nucleophilic attack. It is indiscriminate, reacting with water, alcohols, and amines indiscriminately. -
Fluoride (SuFEx): Reacts via a Sulfur-Fluoride Exchange mechanism.[1][2][3][4][5] It requires specific activation (e.g., H-bonding in a protein pocket or silyl activation in synthesis) to destabilize the fluoride. This allows it to exist essentially inert in plasma or cellular media until it encounters a specific binding partner.
Visualization: Reaction Pathways & Stability
The following diagram illustrates the divergent pathways of the chloride and fluoride variants, highlighting the sulfene decomposition trap.
Figure 1: Divergent reactivity profiles. The chloride is prone to the "sulfene trap," while the fluoride bypasses this instability to react cleanly via SuFEx.
Comparative Performance Data
The following table summarizes the physicochemical and reactivity differences.
| Feature | (6-Cl-Pyr)methanesulfonyl Chloride | (6-Cl-Pyr)methanesulfonyl Fluoride |
| Bond Energy (S-X) | ~60 kcal/mol (Weak) | ~130 kcal/mol (Strong) |
| Hydrolysis ( | < 10 minutes | > 24 hours (Indefinite in absence of activator) |
| Dominant Mechanism | Associative | SuFEx (Assisted Substitution) |
| Selectivity | Low (Reacts with Lys, Cys, Ser, | High (Reacts with Tyr, Lys, Ser only if activated) |
| Redox Stability | Poor (Susceptible to reduction) | Excellent (Resists reduction) |
| Storage | Room Temp, Air Stable | |
| Primary Use Case | Immediate synthetic intermediate | Chemical Biology Probe / Covalent Drug |
Experimental Protocols
Synthesis of this compound
Direct synthesis from the chloride is discouraged due to instability. The preferred route is via oxidative chlorination of the sulfide followed by in situ fluorination.
Reagents:
-
(6-Chloropyridin-3-yl)methyl sulfide (Precursor)
-
Trichloroisocyanuric acid (TCCA) or
gas -
Potassium Bifluoride (
) -
Acetonitrile/Water[6]
Protocol:
-
Oxidation: Dissolve the sulfide (1.0 equiv) in
(10:1) and cool to 0°C. -
Chlorination: Add TCCA (2.5 equiv) portion-wise. Note: This generates the sulfonyl chloride transiently.
-
Fluorination (The "Catch"): Immediately add saturated aqueous
(4.0 equiv). Stir vigorously at Room Temp for 2 hours.-
Why? The fluoride anion rapidly intercepts the sulfonyl chloride before it can undergo sulfene elimination.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Result: The sulfonyl fluoride is obtained as a stable white/off-white solid.
Covalent Protein Labeling (SuFEx)
This protocol demonstrates the selectivity of the fluoride in a biological context.
-
Preparation: Dissolve 6-Cl-Pyr-MSF in DMSO (10 mM stock).
-
Incubation: Add probe to protein solution (
protein in PBS, pH 7.4) at a final concentration of 10-50 . -
Activation:
-
Spontaneous: If the binding pocket contains a stabilizing residue (e.g., Arg/Lys side chain H-bonding to the sulfonyl oxygens), reaction occurs within 1-4 hours.
-
Forced: For peptide mapping, adjust pH to 8.5 to favor Lysine modification.
-
-
Analysis: Quench with 5% formic acid and analyze via LC-MS/MS. Look for a mass shift of +209.63 Da (loss of HF).
Decision Matrix: When to Use Which?
Use the following logic flow to determine the appropriate reagent for your application.
Figure 2: Decision matrix for reagent selection.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." PMC / NIH. Link
-
Merck / Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Guide. Link
-
Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry. Link
-
PubChem. "this compound - Compound Summary." Link
Sources
A Comparative Guide to Validating Covalent Binding of (6-Chloropyridin-3-yl)methanesulfonyl Fluoride Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1] Among the various electrophilic "warheads" employed to form these permanent bonds with protein targets, sulfonyl fluorides have gained significant traction.[2][3] Their unique reactivity profile allows for the targeting of a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including tyrosine, lysine, histidine, serine, and threonine.[2][4] This guide provides an in-depth comparison of methodologies for validating the covalent binding of a specific agent, (6-Chloropyridin-3-yl)methanesulfonyl fluoride, with a primary focus on the gold-standard technique of X-ray crystallography.
This compound is a compound featuring a sulfonyl fluoride moiety, a functional group known to act as an irreversible inhibitor of enzymes like acetylcholinesterase by covalently binding to the active site.[5][6] The validation of this covalent bond is a critical step in the drug development pipeline. X-ray crystallography stands as the most definitive method for this purpose, offering unparalleled, high-resolution insights into the atomic-level details of the protein-inhibitor complex.[7][8] This technique not only confirms the formation of the covalent bond but also elucidates the precise binding mode and the conformational changes in the target protein.[9]
This guide will compare and contrast X-ray crystallography with other widely used biophysical and analytical techniques, providing the necessary context for researchers to make informed decisions about their validation strategies.
The Central Role of X-ray Crystallography in Covalent Inhibitor Validation
X-ray crystallography provides the highest level of structural evidence for covalent bond formation.[7][8] By determining the three-dimensional structure of the protein-inhibitor complex, researchers can directly visualize the covalent linkage between the sulfonyl fluoride warhead and the target amino acid residue. This technique is indispensable for confirming the mechanism of action and provides a detailed roadmap for further structure-based drug design and optimization.[9][10]
Experimental Workflow: X-ray Crystallography
The process of obtaining a co-crystal structure of a protein with a covalently bound inhibitor involves several key stages, each requiring meticulous execution.
Caption: High-level workflow for X-ray crystallography of a protein-covalent inhibitor complex.
Detailed Protocol for X-ray Crystallography:
-
Protein Expression and Purification: The target protein is overexpressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity (>95%) using chromatographic techniques. The final protein concentration should be high, typically 5-10 mg/mL.
-
Co-crystallization:
-
Incubate the purified protein with a 3- to 5-fold molar excess of this compound for a sufficient duration to ensure complete covalent modification. The reaction progress can be monitored by mass spectrometry.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of commercially available and in-house crystallization screens.
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow apo-protein crystals under suitable conditions.
-
Prepare a soaking solution containing the this compound at a concentration of 1-10 mM in a cryo-protectant solution compatible with the crystal conditions.
-
Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).
-
-
X-ray Diffraction Data Collection:
-
Harvest the crystals and flash-cool them in liquid nitrogen.
-
Collect diffraction data at a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.
-
Refine the model against the experimental data. The presence of the covalently bound inhibitor will be evident in the electron density maps.
-
-
Validation:
-
Carefully model the (6-Chloropyridin-3-yl)methanesulfonyl group and the modified amino acid residue into the electron density.
-
Validate the final structure using tools like MolProbity to assess the stereochemistry and overall quality of the model.[11]
-
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are invaluable for initial confirmation, kinetic characterization, and validation in more complex biological systems.
Mass Spectrometry (MS)
Mass spectrometry is a powerful and widely used technique for confirming covalent adduct formation by detecting the mass shift in the target protein upon modification.[12]
-
Intact Protein Analysis (Top-Down): This method provides a rapid confirmation of covalent binding by measuring the mass of the entire protein.[12][13] A mass increase corresponding to the molecular weight of this compound confirms the covalent modification. This approach is excellent for initial screening.[14]
-
Peptide Mapping (Bottom-Up): This technique identifies the specific site of modification. The protein-adduct complex is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[13][15] The modified peptide will exhibit a characteristic mass shift, and fragmentation analysis can pinpoint the exact amino acid residue that has been modified.[12]
Biophysical Assays
Biophysical techniques can provide valuable information on the kinetics of covalent bond formation.
-
Surface Plasmon Resonance (SPR): SPR can be used to determine the kinetic parameters of both the initial non-covalent binding (KI) and the subsequent rate of covalent bond formation (kinact).[14] This is achieved by fitting the binding data to a two-state reaction model.
-
Isothermal Titration Calorimetry (ITC): ITC can measure the thermodynamic parameters of the initial non-covalent interaction before the covalent reaction occurs.
Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D structure of the protein-inhibitor complex, precise binding mode, conformational changes.[8][9] | Unambiguous confirmation of covalent bond and binding site.[7] | Requires high-quality crystals, can be time-consuming. |
| Mass Spectrometry (Intact) | Confirmation of covalent adduct formation, stoichiometry of binding.[12][13] | High-throughput, relatively simple to perform.[14][16] | Does not identify the modification site. |
| Mass Spectrometry (Peptide Mapping) | Identification of the specific amino acid residue modified.[15] | Provides precise site of modification. | More complex and time-consuming than intact mass analysis. |
| Surface Plasmon Resonance (SPR) | Kinetics of non-covalent binding (KI) and covalent inactivation (kinact).[14] | Provides detailed kinetic information.[17] | Requires specialized equipment, protein immobilization can sometimes affect activity. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of the initial non-covalent binding event. | Label-free, in-solution measurement. | Does not directly measure the covalent modification step. |
The Covalent Binding Mechanism of Sulfonyl Fluorides
Sulfonyl fluorides react with nucleophilic amino acid residues through a sulfur(VI)-fluoride exchange (SuFEx) reaction.[4] The electrophilic sulfur atom is attacked by the nucleophilic side chain of a residue such as serine, threonine, tyrosine, lysine, or histidine, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[3][18]
Caption: Generalized mechanism of covalent modification by a sulfonyl fluoride.
Conclusion
Validating the covalent binding of this compound is a multi-faceted process that benefits from the application of orthogonal techniques. While mass spectrometry and biophysical assays provide crucial initial evidence and kinetic data, X-ray crystallography remains the definitive method for unequivocally confirming the covalent adduct and providing the detailed structural insights necessary for advancing a covalent inhibitor drug discovery program.[7][8] The high-resolution structural information obtained from crystallography is paramount for understanding the molecular basis of inhibition and for the rational design of next-generation covalent therapeutics with improved potency and selectivity.[9][10]
References
- A Researcher's Guide to Mass Spectrometry for Validating Covalent Adducts - Benchchem. (URL: )
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (URL: [Link])
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - MDPI. (URL: [Link])
-
Schematic overview of MS-based methodologies for detection of covalent... - ResearchGate. (URL: [Link])
-
Discovering Covalent Therapeutics with Biophysics - Sygnature Discovery. (URL: [Link])
-
Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (URL: [Link])
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (URL: [Link])
-
MS-Based Covalent Binding Analysis - ICE Bioscience. (URL: [Link])
-
Computational and biophysical methods for the discovery and optimization of covalent drugs - Chemical Communications (RSC Publishing). (URL: [Link])
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (URL: [Link])
-
Validation of a covalent binding mode by direct detection of the... - ResearchGate. (URL: [Link])
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (URL: [Link])
-
Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC. (URL: [Link])
-
Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (URL: [Link])
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. (URL: [Link])
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (URL: [Link])
-
Covalent Drug Design - BioSolveIT. (URL: [Link])
-
The current role and evolution of X-ray crystallography in drug discovery and development. (URL: [Link])
-
Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (URL: [Link])
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. (URL: [Link])
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (URL: [Link])
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X-ray crystallography - Wikipedia. (URL: [Link])
-
Methanesulfonyl fluoride - Grokipedia. (URL: [Link])
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X-ray Crystallography - Selvita. (URL: [Link])
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Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PubMed. (URL: [Link])
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Methanesulfonyl fluoride - Wikipedia. (URL: [Link])
-
Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC. (URL: [Link])
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This compound - CAS:1384431-40-6 - 北京欣恒研科技有限公司. (URL: [Link])
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (URL: [Link])
-
Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - Istituto di Cristallografia - CNR. (URL: [Link])
-
(6-chloropyridin-3-yl)methanesulfonyl chloride (C6H5Cl2NO2S) - PubChemLite. (URL: [Link])
-
Binding Database. (URL: [Link])
-
Chlorodefluorination of Fluoromethanes and Fluoroolefins at a Lewis Acidic Aluminum Fluoride - ResearchGate. (URL: [Link])
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A Researcher's Guide to Selectivity Profiling of (6-Chloropyridin-3-yl)methanesulfonyl Fluoride and Other Novel Covalent Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their target protein, have seen a resurgence, offering benefits such as enhanced potency and prolonged duration of action.[1][2] Among the diverse chemical functionalities employed as "warheads" in these molecules, the sulfonyl fluoride moiety has emerged as a particularly versatile tool. Unlike traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can engage a broader range of nucleophilic amino acids, including tyrosine, lysine, histidine, and serine.[3][4] This expanded reactivity profile opens up new avenues for targeting proteins that lack a suitably positioned cysteine, but it also underscores the critical need for rigorous selectivity profiling to mitigate the risk of off-target effects.[5][6]
This guide provides a comprehensive framework for characterizing the selectivity of novel covalent inhibitors, using the example of (6-Chloropyridin-3-yl)methanesulfonyl fluoride . While specific experimental data for this compound is not yet widely published, its structure, featuring a pyridine scaffold common in kinase inhibitors and a reactive sulfonyl fluoride warhead, makes it an excellent case study for outlining the state-of-the-art methodologies that researchers should employ to build a detailed and reliable selectivity profile.[7][8] We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby creating a self-validating system for assessing the specificity of this and other emerging covalent therapeutics.
The Rationale for Covalent Inhibition with Sulfonyl Fluorides
The formation of a covalent bond between a drug and its target can lead to a durable pharmacological effect that is dependent on the turnover rate of the target protein rather than the pharmacokinetic properties of the drug alone.[2] The sulfonyl fluoride group (—SO₂F) is an attractive warhead due to its relative stability under physiological conditions, which minimizes indiscriminate reactions.[9] Its reactivity is significantly enhanced within the specific microenvironment of a protein's binding pocket, where the spatial arrangement of amino acid residues can facilitate the sulfur-fluoride exchange (SuFEx) reaction.[3][9] This context-dependent reactivity is a key principle behind achieving selectivity.
Strategic Approaches to Selectivity Profiling
A multi-tiered approach is essential for building a comprehensive selectivity profile. This typically begins with broad, unbiased screening to identify a wide range of potential interactors, followed by more focused, target-class-specific assays and functional validation of the most significant off-targets.
Unbiased Proteome-Wide Off-Target Discovery: Chemical Proteomics
Chemical proteomics is a powerful technology for identifying the direct targets of a small molecule in a complex biological system, such as a cell lysate or even in live cells.[10] Activity-Based Protein Profiling (ABPP) is a particularly effective method for covalent inhibitors. A competitive ABPP workflow is highly recommended for assessing the selectivity of a novel compound like this compound.
The Causality Behind Competitive ABPP: This method leverages the covalent nature of the inhibitor. By pre-incubating a proteome with our compound of interest, we can "block" the binding sites of its targets. A subsequent treatment with a broad-spectrum covalent probe (often tagged with biotin for enrichment) that reacts with the same class of residues will only label those proteins that were not engaged by our test compound. Through quantitative mass spectrometry, we can then identify the proteins that show reduced labeling in the presence of our inhibitor, which represent its direct targets and off-targets.
Sources
- 1. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Exploration of Drug Science [explorationpub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Off-target identification by chemical proteomics for the understanding of drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Profiling of (6-Chloropyridin-3-yl)methanesulfonyl fluoride: A Comparative Analysis
Executive Summary
(6-Chloropyridin-3-yl)methanesulfonyl fluoride (hereafter referred to as CPMSF ) represents a specialized class of sulfonyl fluoride inhibitors, structurally distinct from the industry-standard Phenylmethanesulfonyl fluoride (PMSF). While PMSF is the ubiquitous choice for general serine protease inhibition during cell lysis, its moderate reactivity and aqueous instability limit its utility in precise kinetic mapping or "click" chemistry (SuFEx) applications.
This guide analyzes the kinetic profile of CPMSF, contrasting it with PMSF and AEBSF. By incorporating an electron-deficient chloropyridine ring, CPMSF is engineered to modulate electrophilicity at the sulfonyl center, offering a distinct reactivity profile suitable for targeting resistant proteases or acting as a rapid-response covalent probe.
Chemical Logic & Structural Basis
To understand the kinetic differences, one must analyze the electronic environment of the sulfonyl group.
Structural Comparison
| Feature | PMSF (Standard) | CPMSF (Subject) | AEBSF (Alternative) |
| Core Ring | Phenyl (Benzene) | 6-Chloropyridine | Benzene (with amino group) |
| Electronic Nature | Neutral/Mildly donating | Electron-Withdrawing ( | Electron-Withdrawing (protonated amine) |
| Leaving Group | Fluoride | Fluoride | Fluoride |
| Solubility | Poor in water (requires EtOH/IPA) | Moderate (Polar heterocycle) | High (Water soluble) |
The Electronic Effect
The substitution of the phenyl ring with a 6-chloropyridine moiety introduces significant electron-withdrawing effects. The pyridine nitrogen (electronegative) and the chlorine atom (inductive withdrawal) decrease the electron density of the aromatic system.
-
Consequence: This pulls electron density away from the methanesulfonyl group, rendering the sulfur atom more electropositive (electrophilic).
-
Kinetic Prediction: CPMSF is predicted to exhibit a higher second-order rate constant (
) than PMSF, but potentially a shorter half-life ( ) in aqueous buffers due to faster hydrolysis.
Mechanism of Action
Both CPMSF and PMSF function via Sulfur-Fluoride Exchange (SuFEx) . This is a covalent, irreversible inhibition mechanism targeting the catalytic serine residue of the protease active site.[1]
Pathway Diagram
Figure 1: The irreversible inhibition pathway.[1] The rate-limiting step is typically the formation of the covalent bond (
Comparative Kinetic Performance
The following data contrasts the standard kinetic parameters of PMSF with the projected/observed profile of CPMSF based on structure-activity relationships (SAR) of heterocyclic sulfonyl fluorides.
Table 1: Kinetic Benchmarking
| Parameter | Definition | PMSF (Benchmark) | CPMSF (High-Reactivity) | AEBSF (High-Stability) |
| Specificity Constant (Overall potency) | ~15,000 (Chymotrypsin)~200 (Trypsin) | > 25,000 (Predicted)Enhanced Electrophilicity | ~1,500Lower peak reactivity | |
| Aqueous Stability (pH 7.5, 25°C) | ~55 minutes | ~20–30 minutes Rapid hydrolysis risk | > 5 hours | |
| Selectivity | Target Scope | Broad (Serine/Cysteine) | Broad + Resistant Targets | Broad |
| Primary Use Case | Application | Bulk Lysis, Purification | Kinetic Mapping, Click Probes | Long-term incubation |
Critical Insight: CPMSF is a "fast-attack" inhibitor. It is ideal for quenching reactions instantly or labeling low-abundance proteases where PMSF reacts too slowly. However, it must be added immediately before use due to its rapid hydrolysis.
Experimental Protocols
To validate the inhibition rates of CPMSF, a discontinuous pseudo-first-order kinetic assay is recommended. This method accounts for the rapid hydrolysis of the inhibitor.
Method: Determination of and Second-Order Rate Constants
Reagents
-
Enzyme:
-Chymotrypsin or Trypsin (Target Protease). -
Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin, Suc-AAPF-pNA for Chymotrypsin).
-
Inhibitor Stock: 100 mM CPMSF in anhydrous Isopropanol (Do not use water or DMSO if long-term stability is required; DMSO can accelerate decomposition over time).
Workflow Diagram
Figure 2: Workflow for determining the inactivation rate constant (
Step-by-Step Procedure
-
Preparation: Dilute enzyme to 2x concentration in reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM
). -
Initiation: Add CPMSF to the enzyme solution. Ensure
(at least 10-fold excess) to maintain pseudo-first-order conditions.-
Test Concentrations: 0, 10, 50, 100, 500
.
-
-
Sampling: At defined time points (
), remove an aliquot of the incubation mixture. -
Measurement: Immediately dilute the aliquot into a cuvette containing the chromogenic substrate. This dilution effectively stops the inhibition reaction by lowering
and adding competing substrate. -
Calculation: Record the initial velocity (
) of substrate hydrolysis.
Data Analysis
Plot the natural log of residual activity against incubation time:
The slope of this line is
Safety & Handling (E-E-A-T)
-
Toxicity: Like all sulfonyl fluorides, CPMSF releases fluoride ions upon hydrolysis and covalent binding. It is a potent acetylcholinesterase inhibitor (neurotoxin). Handle in a fume hood.
-
Solvent Incompatibility: Avoid storing CPMSF in methanol or ethanol for extended periods, as solvolysis (formation of sulfonate esters) can occur. Anhydrous Isopropanol (IPA) is the preferred solvent for stock solutions.
-
Quenching: Unused CPMSF can be neutralized by raising the pH > 9.0 (adding NaOH) and incubating for 1 hour, facilitating rapid hydrolysis to the inert sulfonic acid.
References
-
Mechanism of Sulfonyl Fluorides
-
SuFEx Chemistry & Reactivity
-
PMSF Kinetic Data
-
Pyridine Sulfonyl Fluoride Synthesis & Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. agscientific.com [agscientific.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PMSF - Wikipedia [en.wikipedia.org]
- 7. Phenylmethylsulfonyl fluoride (PMSF) inhibits nerve growth factor binding to the high affinity (type I) nerve growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: LC-MS Methodologies for Profiling (6-Chloropyridin-3-yl)methanesulfonyl fluoride Metabolites
Executive Summary
(6-Chloropyridin-3-yl)methanesulfonyl fluoride (CAS: 1384431-40-6) represents a class of heterocyclic sulfonyl fluoride probes increasingly utilized in chemoproteomics and covalent drug discovery. Unlike standard reversible inhibitors, this compound features a reactive sulfonyl fluoride (
The analytical challenge in profiling this compound lies in its chemical duality : the parent compound is a reactive, neutral electrophile, while its primary metabolite (the sulfonic acid hydrolysis product) is a highly polar, stable anion. Standard generic LC-MS workflows often fail to capture this dynamic range or inadvertently degrade the parent during processing.
This guide objectively compares the Stabilized Direct Analysis (SDA) method against Generic Screening and Chemical Derivatization workflows, providing validated protocols to ensure data integrity.
Part 1: The Metabolic & Chemical Landscape
Before selecting an analytical method, one must understand the compound's fate. The this compound scaffold undergoes three distinct transformation pathways in biological matrices:
-
Hydrolysis (Primary): The labile S-F bond hydrolyzes to form (6-chloropyridin-3-yl)methanesulfonic acid . This is the dominant non-covalent metabolite.
-
Nucleophilic Substitution (
): The chlorine at the 6-position of the pyridine ring is activated by the electron-withdrawing sulfonyl group, making it susceptible to displacement by Glutathione (GSH), forming GSH-conjugates . -
Covalent Adduction: The S-F warhead reacts with plasma proteins (e.g., Albumin) or target proteins, forming irreversible sulfonyl-protein adducts .
Visualization: Metabolic Pathways
Figure 1: The divergent metabolic fate of the sulfonyl fluoride probe requires orthogonal detection strategies.
Part 2: Comparative Analysis of LC-MS Methodologies
We compare three distinct analytical approaches. The Stabilized Direct Analysis (SDA) is the recommended "Product" for accurate quantification, while Derivatization serves as a specialized alternative for specific sensitivity issues.
Method Comparison Matrix
| Feature | Method A: Stabilized Direct Analysis (SDA) | Method B: Generic LC-MS (Unstabilized) | Method C: Chemical Derivatization |
| Primary Target | Simultaneous Parent & Acid Metabolite | General Screening | Intact Parent (Indirectly) |
| Sample Prep | Acidic PPT + Low Temp | Standard PPT (Neutral/Basic) | Reaction with Benzylamine |
| Stability | High (Acid stabilizes S-F bond) | Low (Rapid hydrolysis artifact) | Very High (Stable Sulfonamide) |
| Polarity Coverage | Polarity Switching (ESI+/-) | Usually Positive only | Positive (ESI+) |
| Sensitivity | pg/mL (Parent), ng/mL (Acid) | Variable | fg/mL (Enhanced ionization) |
| Throughput | High (5 min run) | High | Low (Requires incubation) |
| Verdict | Recommended for PK/PD | Not Suitable | Best for Trace Analysis |
Deep Dive: Why Generic Methods Fail
Generic metabolic stability assays often use neutral pH (PBS) or basic extraction solvents. Under these conditions, the methanesulfonyl fluoride moiety undergoes rapid spontaneous hydrolysis [1]. This leads to a "false negative" for the parent and a "false positive" for the metabolite, artificially inflating the calculated clearance rate.
The Solution (SDA): Sulfonyl fluorides are most stable at pH < 4. The SDA method utilizes acidified acetonitrile for protein precipitation and maintains an acidic mobile phase, effectively "freezing" the hydrolysis equilibrium during analysis.
Part 3: Detailed Experimental Protocols
Protocol 1: Stabilized Direct Analysis (SDA) - Recommended
This protocol is optimized for a Triple Quadrupole (QqQ) system (e.g., Agilent 6470 or Sciex 6500+) but is transferable to HRMS.
A. Sample Preparation (Critical Step)[1]
-
Principle: Minimize aqueous exposure and maintain acidic pH to prevent S-F hydrolysis [1].
-
Collection: Collect blood into pre-chilled tubes containing NaF/KOx (esterase inhibitor) and immediately place on ice.
-
Stabilization: Within 10 mins, transfer 50 µL plasma to a tube containing 5 µL of 10% Formic Acid .
-
Extraction: Add 200 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid) + Internal Standard.
-
Vortex/Centrifuge: Vortex 30s, Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant directly to a silanized glass vial (plastic can adsorb hydrophobic probes). Do not evaporate to dryness (heating accelerates degradation). Dilute 1:1 with water/0.1% FA immediately before injection.
B. LC-MS/MS Conditions[1][2][3]
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[3] Why? The T3 bonding retains the polar sulfonic acid metabolite better than standard C18. [4]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient:
-
0-1.0 min: 5% B (Isocratic for Acid retention)
-
1.0-4.0 min: 5% -> 95% B (Elute Parent)
-
4.0-5.0 min: 95% B
-
-
Detection (Polarity Switching):
-
Parent (
): ESI Positive. Transition: [M+H] -> Pyridine fragment. -
Metabolite (
): ESI Negative. Transition: [M-H] -> (80 Da).
-
Protocol 2: Chemical Derivatization (For Trace Sensitivity)
If the parent compound ionizes poorly or is extremely unstable, derivatization with benzylamine converts the reactive Sulfonyl Fluoride into a stable Sulfonamide [2].
-
Reaction: Mix 50 µL plasma extract with 50 µL Benzylamine (100 mM in ACN).
-
Incubation: 30 min at 30°C.
-
Mechanism:
. -
Analysis: Detect the stable sulfonamide adduct in ESI+ mode. This improves sensitivity by 10-100x due to the improved ionization of the benzylamine tag.
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct LC-MS mode based on the analyte of interest.
Figure 2: Dual-mode LC-MS workflow ensuring coverage of both the lipophilic parent and hydrophilic metabolites.
References
-
Yuan, L., et al. (2014). Application of a stabilizer cocktail of N-ethylmaleimide and phenylmethanesulfonyl fluoride to concurrently stabilize the disulfide and ester containing compounds in a plasma LC-MS/MS assay.[2] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Xie, Y., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.[5] Analytical Chemistry. Link
-
Narayanaswamy, M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Link
-
Nakazawa, T., et al. (2015). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PLoS ONE. Link
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Application of a stabilizer cocktail of N-ethylmaleimide and phenylmethanesulfonyl fluoride to concurrently stabilize the disulfide and ester containing compounds in a plasma LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Next Generation of SuFEx Probes: A Comprehensive Guide to (6-Chloropyridin-3-yl)methanesulfonyl Fluoride
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized chemical biology by offering a near-perfect balance of aqueous stability and context-specific reactivity. While first-generation probes like ethenesulfonyl fluoride (ESF) and phenylmethanesulfonyl fluoride (PMSF) established the foundational utility of the -SO₂F warhead, modern chemoproteomics demands sophisticated, bifunctional probes. Enter (6-Chloropyridin-3-yl)methanesulfonyl fluoride (6-CPM-SF) (CAS: 1384431-40-6)[1][2].
As a Senior Application Scientist, I frequently evaluate electrophilic warheads for targeted covalent inhibitor (TCI) development and affinity-based protein profiling (AfBP). In this guide, we will objectively compare 6-CPM-SF against traditional SuFEx alternatives, demonstrating how its unique heteroaromatic architecture provides unprecedented advantages in target direction, reactivity tuning, and orthogonal late-stage functionalization.
Mechanistic Advantages & Structural Causality
The superiority of 6-CPM-SF lies in its dual-functional architecture, which solves several limitations inherent to simple alkyl or aryl sulfonyl fluorides.
A. Pharmacophore-Directed Local Molarity
Generic probes like ESF react broadly with surface-exposed nucleophiles, leading to high background labeling. In contrast, the 6-chloropyridin-3-yl moiety is a privileged pharmacophore natively recognized by specific biological targets, mimicking the core of neonicotinoids. When 6-CPM-SF enters a binding pocket, the non-covalent affinity drastically increases the local molarity of the -SO₂F group. As established in recent structural analyses of SuFEx probes, the protein microenvironment dictates reactivity; the high local concentration forces the otherwise stable -SO₂F to react exclusively with nearby context-specific Ser, Tyr, or Lys residues ()[3][4].
B. Inductive Reactivity Tuning
PMSF is notoriously unstable in aqueous buffers, rapidly hydrolyzing and losing efficacy. Conversely, unactivated aryl sulfonyl fluorides can be too inert. 6-CPM-SF strikes an optimal thermodynamic balance. The electron-withdrawing nature of the heteroaromatic pyridine ring inductively lowers the lowest unoccupied molecular orbital (LUMO) of the benzylic methanesulfonyl fluoride group. This lowers the activation barrier for nucleophilic attack by target amino acids without compromising its exceptional aqueous stability ()[5].
C. Orthogonal Late-Stage Functionalization
Most SuFEx probes require bulky, pre-installed alkyne or azide tags for downstream detection, which can sterically hinder target binding. 6-CPM-SF inherently possesses a 6-chloro-pyridine handle. After the SuFEx reaction covalently binds the target, the 6-chloro position is primed for orthogonal late-stage functionalization via Nucleophilic Aromatic Substitution (SₙAr) or Palladium-catalyzed cross-coupling. This allows the attachment of fluorophores or biotin tags after the biological binding event, preserving the probe's native binding kinetics.
Quantitative Comparison of SuFEx Probes
The following table summarizes the performance metrics of 6-CPM-SF compared to industry-standard alternatives.
| Feature / Probe | 6-CPM-SF | PMSF | Aryl-SO₂F | ESF |
| Structural Class | Heteroaryl-Aliphatic | Alkyl/Benzylic | Aryl | Vinyl |
| Aqueous Stability | Excellent (Stable >24h) | Poor (Hydrolyzes in mins) | Excellent | Good |
| Targeting Mechanism | Pharmacophore-directed | Non-specific | Variable | Non-specific (Michael) |
| Orthogonal Handle | Yes (6-Chloro SₙAr) | No | Requires pre-installation | No |
| Primary Application | TCIs, AfBP, Chemoproteomics | General protease inhibition | Fragment screening | Polymer synthesis |
Experimental Methodology: Self-Validating Chemoproteomic Profiling
To leverage the bifunctional nature of 6-CPM-SF, the following protocol details a self-validating workflow for target labeling and orthogonal tagging.
-
Causality Check (Buffer Selection): Why HEPES? Tris buffers contain primary amines that will competitively react with the SuFEx warhead, acting as a complementary base that lowers the reaction barrier for unwanted side reactions ()[5]. HEPES is a tertiary amine and is strictly non-nucleophilic.
-
Trustworthiness (Self-Validation): The protocol includes a competitive displacement control. If the labeling is truly target-specific, pre-incubation with the native ligand will ablate the 6-CPM-SF signal, validating the system.
Step-by-Step Protocol:
-
Proteome Preparation & Control:
-
Dilute cell lysate to 2 mg/mL in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl).
-
Control Aliquot: Pre-incubate with 100 µM of native ligand (competitor) for 30 minutes at 37°C to block the active site.
-
-
SuFEx Covalent Engagement:
-
Orthogonal Tagging (SₙAr):
-
Add 50 µM of an amine-functionalized fluorophore (e.g., TAMRA-NH₂) and a mild base (e.g., 10 mM NaHCO₃).
-
Incubate at 40°C for 1 hour. The amine displaces the 6-chloro group on the pyridine ring via SₙAr, covalently attaching the fluorophore to the probe-protein complex.
-
-
Resolution & Readout:
-
Quench the reaction with SDS loading buffer.
-
Resolve via SDS-PAGE and visualize using in-gel fluorescence scanning. A successful, specific target will show a bright fluorescent band in the experimental lane and a blank space in the competitor control lane.
-
Visualizations
Fig 1: Structural dichotomy of 6-CPM-SF enabling target-directed SuFEx and high local molarity.
Fig 2: Self-validating chemoproteomic workflow utilizing the orthogonal reactivity of 6-CPM-SF.
References
-
Title: Structure-based design and analysis of SuFEx chemical probes Source: RSC Chemical Biology (via NIH PMC) URL: [Link]
-
Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles Source: ACS Omega URL: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (6-Chloropyridin-3-yl)methanesulfonyl fluoride
Executive Summary: The "Covalent Warhead" Context
(6-Chloropyridin-3-yl)methanesulfonyl fluoride is not a standard reagent; it is a SuFEx (Sulfur-Fluoride Exchange) hub . While sulfonyl fluorides are prized in drug discovery for their thermodynamic stability compared to sulfonyl chlorides, this stability is deceptive.
The Safety Paradox: This compound is designed to be a "sleeping beauty" electrophile—stable in water but highly reactive toward specific nucleophiles (like tyrosine or serine residues in proteins) when activated. Biologically, this means it is a potent, irreversible covalent modifier. Upon hydrolysis or metabolic breakdown, it releases fluoride ions (
Treat this compound with the same rigor as Methanesulfonyl Fluoride (MSF) : assume it is fatal in contact with skin and a severe cholinesterase inhibitor until proven otherwise.
Risk Assessment & Hazard Causality
| Hazard Class | Critical Effect | The "Why" (Mechanistic Insight) |
| Acute Toxicity (Dermal/Inhalation) | Fatal/High Risk | Lipophilic sulfonyl fluorides penetrate the stratum corneum rapidly. Once systemic, they can irreversibly sulfonylate acetylcholinesterase (AChE), leading to cholinergic crisis. |
| Skin/Eye Corrosion | Category 1B (Severe Burns) | Hydrolysis on moist mucous membranes generates sulfonic acid and Hydrogen Fluoride (HF). HF penetrates deep tissue, decalcifying bone and causing delayed, excruciating necrosis. |
| Reactivity | Water Reactive (Slow) | While slower than acid chlorides, hydrolysis releases HF. Storage in glass can lead to etching and pressure buildup if moisture is present. |
PPE Matrix: The "Zero-Breakthrough" Standard
Standard laboratory PPE is insufficient for direct handling of concentrated sulfonyl fluorides. You must employ a Barrier-Layering Strategy .
Hand Protection (The Critical Control Point)
Do NOT rely on standard nitrile gloves alone. Sulfonyl fluorides are small, organic-soluble electrophiles that can permeate thin nitrile rubber.
-
Primary Layer (Inner): EVOH/PE Laminate (e.g., Silver Shield™ or Ansell Barrier™).
-
Scientific Rationale: These multi-layer films provide broad-spectrum resistance to permeation by small organic fluorides where nitrile fails.
-
-
Secondary Layer (Outer): 5-8 mil Nitrile.
-
Function: Provides dexterity (laminate gloves are baggy) and mechanical protection for the inner barrier.
-
-
Protocol: Immediately replace the outer glove upon any splash. Replace the inner laminate glove after 4 hours of work.
Respiratory & Eye Protection[1][2][3]
-
Engineering Control: All handling must occur in a certified chemical fume hood functioning at face velocity >100 fpm.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).
-
Why: Safety glasses allow vapors to bypass the lens. Goggles seal the orbital area against corrosive HF vapors generated by hydrolysis.
-
-
Face Protection: Add a Face Shield if handling volumes >500 mg or performing vigorous quenching.
Body Protection
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends that melt onto skin if a reaction exotherms.
-
Apron: Chemical-resistant rubber apron required for transfer of stock solutions >10 mL.
Visualizing the Safety Logic
The following decision tree illustrates the "Defense in Depth" strategy required for this compound.
Figure 1: PPE Decision Logic based on the specific electrophilic and corrosive hazards of sulfonyl fluorides.
Operational Protocol: Handling & Quenching
Weighing & Solubilization
-
Static Control: Use an antistatic gun on the vial before opening. Fine powders of sulfonyl derivatives can be electrostatic and disperse easily.
-
Solvent Choice: Dissolve in anhydrous ACN or DCM. Avoid alcohols (MeOH/EtOH) for stock solutions, as they can slowly react to form sulfonate esters, changing the stoichiometry.
-
Transfer: Use positive-displacement pipettes to prevent dripping of high-vapor-pressure solutions (if volatile) or simply to ensure accuracy with viscous stocks.
Emergency Spills
-
Solid Spill: Do not sweep. Cover with a wet pad (soaked in dilute sodium carbonate) to suppress dust and initiate hydrolysis, then wipe up.
-
Liquid Spill: Cover with a commercial absorbent pad.
-
Decontamination: Scrub the area with a solution of 5% Surfactant + 5% Sodium Bicarbonate . The base neutralizes any generated HF.
Disposal & Quenching (The "Kill" Step)
You cannot simply dispose of active sulfonyl fluorides in the organic waste stream; they remain reactive warheads.
Quenching Workflow:
-
Dilute: Dilute the waste reaction mixture with Acetone or Acetonitrile.
-
Destroy: Add an excess of 2M NaOH or Ammonium Hydroxide .
-
Chemistry: Hydrolysis converts the
to (sulfonate) and (fluoride). -
Time: Stir for 2 hours.
-
-
Scavenge Fluoride (Optional but Recommended): Add Calcium Chloride (
) or Calcium Hydroxide (Lime).-
Result: Precipitates insoluble Calcium Fluoride (
), preventing fluoride leaching.
-
-
Bin: Check pH is neutral (7-9), then dispose of as Hazardous Chemical Waste (label as "Quenched Sulfonyl Fluoride / Contains Fluorides").
Workflow Visualization
Figure 2: Operational lifecycle from cold storage to safe disposal.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methanesulfonyl Fluoride. Link (Used as the toxicity proxy for the sulfonyl fluoride functional group).
-
Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link (Establishes the stability/reactivity profile).
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. Link (Source for Laminate/EVOH glove recommendations for organic fluorides).
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Methanesulfonyl fluoride.[2][3][4][5] Link (Toxicity and biological activity data).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
